molecular formula C12H10FN3O4 B009852 (Rac)-Fidarestat CAS No. 105300-43-4

(Rac)-Fidarestat

Cat. No.: B009852
CAS No.: 105300-43-4
M. Wt: 279.22 g/mol
InChI Key: WAAPEIZFCHNLKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Rac)-Fidarestat is a useful research compound. Its molecular formula is C12H10FN3O4 and its molecular weight is 279.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-fluoro-2',5'-dioxospiro[2,3-dihydrochromene-4,4'-imidazolidine]-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN3O4/c13-5-1-2-7-6(3-5)12(4-8(20-7)9(14)17)10(18)15-11(19)16-12/h1-3,8H,4H2,(H2,14,17)(H2,15,16,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAAPEIZFCHNLKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C(C13C(=O)NC(=O)N3)C=C(C=C2)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40861334
Record name 6-Fluoro-2′,5′-dioxospiro[chroman-4,4′-imidazolidine]-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40861334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105300-43-4
Record name Spiro(4H-1-benzopyran-4,4'-imidazolidine)-2-carboxamide, 6-fluoro-2,3-dihydro-2',5'-dioxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105300434
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Fluoro-2′,5′-dioxospiro[chroman-4,4′-imidazolidine]-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40861334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Aldose reductase inhibition by (Rac)-Fidarestat

Polyol Pathway Inhibition with (Rac)-Fidarestat: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the polyol pathway, its role in diabetic complications, and the therapeutic potential of its inhibition by (Rac)-Fidarestat. The document details the biochemical mechanisms, presents quantitative data on inhibitor potency, outlines relevant experimental protocols, and visualizes key pathways and workflows.

The Polyol Pathway: A Nexus of Hyperglycemic Damage

Under normoglycemic conditions, the majority of cellular glucose is phosphorylated by hexokinase and enters the glycolytic pathway to generate ATP.[1] However, in states of hyperglycemia, as seen in diabetes mellitus, the saturation of hexokinase leads to an increased flux of glucose through the polyol pathway.[1][2] This alternative metabolic route consists of two primary enzymatic steps.[3]

First, aldose reductase (AR), an NADPH-dependent enzyme, reduces glucose to sorbitol.[3][4] Subsequently, sorbitol is oxidized to fructose by sorbitol dehydrogenase (SDH), utilizing NAD+ as a cofactor.[3][4]

The overactivation of the polyol pathway is a key contributor to the pathogenesis of diabetic complications, including neuropathy, nephropathy, retinopathy, and cataracts.[5][6] The deleterious effects of this pathway are multifactorial, stemming from:

  • Osmotic Stress: The accumulation of intracellular sorbitol, an impermeant sugar alcohol, creates a hyperosmotic environment, leading to cellular swelling and damage.[5][7] This is particularly detrimental in tissues that do not have insulin-dependent glucose uptake, such as nerves, the retina, and kidneys.[8]

  • Oxidative Stress: The consumption of NADPH by aldose reductase depletes the cellular pool of this critical cofactor.[5][9] NADPH is essential for the regeneration of reduced glutathione (GSH), a primary intracellular antioxidant, by glutathione reductase.[1][8] Consequently, the diminished availability of NADPH impairs the cell's ability to counteract reactive oxygen species (ROS), leading to oxidative damage to proteins, lipids, and DNA.[5][9]

  • Metabolic Imbalance: The increased production of fructose and the altered NADH/NAD+ ratio can lead to the formation of advanced glycation end products (AGEs) and the activation of protein kinase C (PKC), both of which contribute to cellular dysfunction and inflammation.[7][10]

This compound: A Potent Aldose Reductase Inhibitor

This compound is a potent and specific inhibitor of aldose reductase, the rate-limiting enzyme of the polyol pathway.[11][12] Its mechanism of action involves binding to the active site of aldose reductase, thereby preventing the reduction of glucose to sorbitol.[13] Crystallographic studies have elucidated the specific interactions between Fidarestat and the amino acid residues within the enzyme's active site, highlighting the basis for its high affinity and inhibitory activity.[14][15]

Quantitative Inhibitor Potency

The inhibitory potency of Fidarestat and other aldose reductase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki). The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%, while the Ki value is a measure of the inhibitor's binding affinity to the enzyme.

InhibitorIC50 (nM)Ki (nM)
Fidarestat 9.0 - 26 [16][17][18]-
Epalrestat2600[19]-
Sorbinil700[16]-
Tolrestat23.9[16]-
Zopolrestat4.8[16]19.0[16]

Note: IC50 and Ki values can vary depending on the experimental conditions.

Signaling Pathways and Experimental Workflows

The Polyol Pathway and its Pathophysiological Consequences

The following diagram illustrates the core reactions of the polyol pathway and its downstream effects that contribute to diabetic complications.

Polyol_Pathway cluster_0 Hyperglycemia cluster_1 Polyol Pathway cluster_2 Cofactors cluster_3 Pathophysiological Consequences Glucose Glucose AR Aldose Reductase (AR) Glucose->AR Increased Flux Sorbitol Sorbitol AR->Sorbitol NADP NADP+ AR->NADP SDH Sorbitol Dehydrogenase (SDH) Sorbitol->SDH Osmotic_Stress Osmotic Stress Sorbitol->Osmotic_Stress Fructose Fructose SDH->Fructose NADH NADH SDH->NADH AGEs_PKC AGEs / PKC Activation Fructose->AGEs_PKC NADPH NADPH NADPH->AR Oxidative_Stress Oxidative Stress NADP->Oxidative_Stress Depletion of reduced Glutathione NAD NAD+ NAD->SDH NADH->AGEs_PKC Complications Diabetic Complications (Neuropathy, Retinopathy, etc.) Osmotic_Stress->Complications Oxidative_Stress->Complications AGEs_PKC->Complications Fidarestat This compound Fidarestat->AR Inhibition

Caption: The Polyol Pathway and its role in diabetic complications.

Mechanism of Aldose Reductase Inhibition by Fidarestat

This diagram illustrates how Fidarestat interacts with the aldose reductase enzyme to block its catalytic activity.

Fidarestat_Mechanism cluster_0 Enzyme-Substrate Interaction (Normal) cluster_1 Inhibition by Fidarestat AR_active Aldose Reductase (Active Site) Glucose_sub Glucose AR_active->Glucose_sub Binds Sorbitol_prod Sorbitol Glucose_sub->Sorbitol_prod Conversion AR_inhibited Aldose Reductase (Active Site) Fidarestat This compound AR_inhibited->Fidarestat Binds No_Binding Glucose Binding Blocked Fidarestat->No_Binding Prevents

Caption: Mechanism of Aldose Reductase inhibition by Fidarestat.

Experimental Workflow: Aldose Reductase Activity Assay

The following workflow outlines a typical procedure for determining the activity of aldose reductase and the inhibitory effect of compounds like Fidarestat.

AR_Assay_Workflow start Start prep_enzyme Prepare Aldose Reductase (e.g., from tissue lysate) start->prep_enzyme prep_reagents Prepare Assay Buffer, NADPH, and Substrate (e.g., DL-glyceraldehyde) prep_enzyme->prep_reagents add_inhibitor Add this compound (or other test compound) prep_reagents->add_inhibitor initiate_reaction Initiate Reaction (add substrate) add_inhibitor->initiate_reaction measure_absorbance Measure Decrease in Absorbance at 340 nm (NADPH oxidation) initiate_reaction->measure_absorbance calculate_activity Calculate Enzyme Activity and % Inhibition measure_absorbance->calculate_activity end End calculate_activity->end

Caption: Experimental workflow for an Aldose Reductase activity assay.

Experimental Protocols

Aldose Reductase Activity Assay (Spectrophotometric)

This protocol is adapted from standard methods for determining aldose reductase activity.[20][21]

Materials:

  • Aldose Reductase (purified or from tissue homogenate)

  • Phosphate buffer (e.g., 0.067 M, pH 6.2)

  • NADPH solution (e.g., 2 x 10^-5 M final concentration)

  • Substrate solution (e.g., DL-glyceraldehyde)

  • This compound or other test inhibitors dissolved in an appropriate solvent

  • UV-Vis Spectrophotometer capable of reading at 340 nm

  • Quartz cuvettes

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing the phosphate buffer and NADPH solution.

  • Add the test inhibitor (this compound) at various concentrations to the respective cuvettes. A control cuvette should contain the solvent vehicle.

  • Add the aldose reductase enzyme solution to the mixture and incubate for a short period at a controlled temperature (e.g., 37°C).

  • Initiate the reaction by adding the substrate (DL-glyceraldehyde).

  • Immediately monitor the decrease in absorbance at 340 nm over time. This decrease corresponds to the oxidation of NADPH to NADP+.

  • The rate of the reaction is calculated from the linear portion of the absorbance vs. time plot.

  • The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

  • IC50 values can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

X-ray Crystallography of Aldose Reductase-Fidarestat Complex

This is a generalized workflow based on published crystallographic studies.[14][15]

Procedure:

  • Protein Expression and Purification: Human aldose reductase is overexpressed in a suitable expression system (e.g., E. coli) and purified to homogeneity using chromatographic techniques.

  • Crystallization: The purified aldose reductase is co-crystallized with the cofactor (NADP+) and the inhibitor (this compound). This is typically achieved using vapor diffusion methods, where the protein-inhibitor solution is allowed to equilibrate with a precipitant solution, leading to the formation of protein crystals.

  • Data Collection: The protein crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.

  • Structure Determination and Refinement: The diffraction data are processed to determine the electron density map of the protein-inhibitor complex. A molecular model is built into the electron density and refined to obtain the final three-dimensional structure at high resolution.

Clinical and Preclinical Evidence

Numerous studies have investigated the efficacy of Fidarestat in both animal models of diabetes and in human clinical trials.

Preclinical Studies

In streptozotocin-induced diabetic rats, Fidarestat has been shown to:

  • Normalize nerve blood flow and improve nerve conduction velocity.[22]

  • Suppress the accumulation of sorbitol and fructose in the sciatic nerve.[22]

  • Reduce markers of oxidative stress, such as decreased levels of reduced glutathione (GSH) and increased levels of 8-hydroxy-2'-deoxyguanosine (a marker of DNA damage).[22]

  • Prevent retinal oxidative stress and the overexpression of vascular endothelial growth factor (VEGF).[23]

  • Attenuate leukocyte accumulation in the retina.[24]

Clinical Studies

A 52-week, multicenter, placebo-controlled, double-blind study involving 279 patients with diabetic peripheral neuropathy demonstrated that treatment with Fidarestat (1 mg daily) resulted in:

  • Significant improvements in five out of eight electrophysiological measures of nerve function.[25][26]

  • Significant improvements in subjective symptoms of neuropathy, including numbness, spontaneous pain, and paresthesia.[11][25]

  • The drug was well-tolerated, with an adverse event profile similar to that of the placebo group.[11][25]

Furthermore, a study in Type 2 diabetic patients showed that Fidarestat treatment normalized the elevated sorbitol content in erythrocytes.[27]

Conclusion

The overactivation of the polyol pathway is a significant contributor to the development and progression of diabetic complications. Aldose reductase, as the rate-limiting enzyme of this pathway, represents a key therapeutic target. This compound has emerged as a potent and specific aldose reductase inhibitor with a well-characterized mechanism of action. Preclinical and clinical studies have provided evidence for its efficacy in mitigating the pathological consequences of increased polyol pathway flux, particularly in the context of diabetic neuropathy. The data presented in this technical guide underscore the potential of this compound as a therapeutic agent for the management of diabetic complications and provide a foundational resource for researchers and drug development professionals in this field.

References

Stereoisomers of Fidarestat and their biological activity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Stereoisomers of Fidarestat and Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fidarestat is a potent inhibitor of aldose reductase (AR), a critical enzyme in the polyol pathway of glucose metabolism. Under hyperglycemic conditions, this pathway becomes overactive, leading to the accumulation of sorbitol and subsequent oxidative stress, a key factor in the pathogenesis of diabetic complications such as neuropathy, nephropathy, and retinopathy.[1][2][3][4] Fidarestat possesses two chiral centers, giving rise to four distinct stereoisomers. Extensive research has demonstrated a significant stereospecificity in the biological activity of these isomers, with the (2S,4S) configuration, known as Fidarestat, exhibiting the most potent inhibitory effect on aldose reductase.[5][6] This technical guide provides a comprehensive overview of the stereoisomers of Fidarestat, their comparative biological activities, the underlying structural basis for their differential efficacy, and detailed experimental protocols relevant to their study.

Introduction to Fidarestat and Aldose Reductase

Fidarestat, chemically known as (2S,4S)-6-fluoro-2',5'-dioxospiro[chroman-4,4'-imidazolidine]-2-carboxamide, belongs to the spirohydantoin class of aldose reductase inhibitors.[7] Its primary therapeutic target, aldose reductase (AKR1B1), is an NADPH-dependent enzyme that catalyzes the reduction of a wide range of aldehydes.[4] While it plays a role in detoxifying lipid-derived aldehydes, its most studied function is the conversion of glucose to sorbitol, the first and rate-limiting step of the polyol pathway.[3][4]

Under normal glycemic conditions, the polyol pathway's contribution to glucose metabolism is minimal. However, in the hyperglycemic state characteristic of diabetes mellitus, the increased flux of glucose through this pathway leads to several pathological consequences:

  • Sorbitol Accumulation: The intracellular buildup of sorbitol creates osmotic stress, leading to cellular damage.[3]

  • NADPH Depletion: The consumption of NADPH by aldose reductase impairs the regeneration of reduced glutathione (GSH), a critical intracellular antioxidant, thereby increasing susceptibility to oxidative stress.[4]

  • Increased Oxidative Stress: The subsequent oxidation of sorbitol to fructose by sorbitol dehydrogenase increases the NADH/NAD+ ratio, which can promote the formation of reactive oxygen species (ROS).[3]

By inhibiting aldose reductase, Fidarestat aims to mitigate these effects, thereby preventing or delaying the progression of diabetic complications.[8][9][10]

Stereoisomers of Fidarestat

The Fidarestat molecule has two stereocenters at the C2 and C4 positions of the chroman ring, leading to the existence of four possible stereoisomers:

  • (2S,4S)-Fidarestat (the active drug substance)

  • (2R,4R)-Fidarestat

  • (2S,4R)-Fidarestat

  • (2R,4S)-Fidarestat

The (2S,4S) and (2R,4R) isomers are enantiomers of each other, as are the (2S,4R) and (2R,4S) isomers. The relationship between any other pair, such as (2S,4S) and (2S,4R), is diastereomeric. This stereochemistry is crucial for the molecule's interaction with the active site of aldose reductase.

G cluster_0 Stereoisomers of Fidarestat 2S,4S 2S,4S 2R,4R 2R,4R 2S,4S->2R,4R Enantiomers 2S,4R 2S,4R 2S,4S->2S,4R Diastereomers 2R,4S 2R,4S 2S,4S->2R,4S Diastereomers 2R,4R->2S,4R Diastereomers 2R,4R->2R,4S Diastereomers 2S,4R->2R,4S Enantiomers G cluster_0 Polyol Pathway cluster_1 Pathological Consequences Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase (AR) (NADPH -> NADP+) NADPH Depletion NADPH Depletion Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase (SDH) (NAD+ -> NADH) Osmotic Stress Osmotic Stress Sorbitol->Osmotic Stress Advanced Glycation\nEnd-products (AGEs) Advanced Glycation End-products (AGEs) Fructose->Advanced Glycation\nEnd-products (AGEs) Fidarestat Fidarestat Fidarestat->Glucose Inhibition G cluster_0 Synthesis & Evaluation Workflow Start Starting Materials (e.g., 4-Fluorophenol) Synthesis Multi-step Synthesis of Racemic Mixture Start->Synthesis Separation Chiral HPLC Separation or Diastereomeric Resolution Synthesis->Separation Char Structural Characterization (NMR, X-ray, MS) Separation->Char InVitro In Vitro AR Inhibition Assay Char->InVitro InVivo In Vivo Studies (e.g., Diabetic Rat Model) InVitro->InVivo Data Data Analysis & SAR Determination InVivo->Data

References

(Rac)-Fidarestat: A Technical Guide on Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-Fidarestat is a potent aldose reductase inhibitor that has been investigated for its therapeutic potential in diabetic complications, particularly diabetic neuropathy. This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and pharmacodynamics of this compound. The document summarizes its mechanism of action, preclinical and clinical efficacy, and available metabolic data. While extensive research has elucidated its pharmacodynamic profile, this guide also highlights the current limitations in publicly available quantitative pharmacokinetic data. Detailed experimental protocols from key studies are provided to aid in future research and development efforts.

Introduction

This compound, a spirohydantoin derivative, is a potent and selective inhibitor of aldose reductase (AR), a key enzyme in the polyol pathway. Under hyperglycemic conditions, increased flux through the polyol pathway is implicated in the pathogenesis of diabetic complications. By inhibiting aldose reductase, Fidarestat aims to mitigate the downstream cellular damage caused by the accumulation of sorbitol. This guide will delve into the molecular interactions, signaling pathways, and the physiological response to Fidarestat, providing a core resource for professionals in the field of drug development and diabetes research.

Pharmacodynamics

Mechanism of Action

The primary mechanism of action of Fidarestat is the potent and specific inhibition of aldose reductase.[1] In hyperglycemic states, aldose reductase catalyzes the reduction of glucose to sorbitol, the first and rate-limiting step of the polyol pathway. This reaction consumes NADPH as a cofactor. The subsequent conversion of sorbitol to fructose is catalyzed by sorbitol dehydrogenase.

The accumulation of intracellular sorbitol leads to several detrimental effects:

  • Osmotic Stress: Sorbitol is a polyol that does not readily diffuse across cell membranes, leading to an increase in intracellular osmotic pressure, cell swelling, and eventual damage.

  • Increased Oxidative Stress: The consumption of NADPH by aldose reductase depletes the cellular pool of this crucial cofactor. NADPH is essential for the regeneration of reduced glutathione (GSH), a major intracellular antioxidant, by glutathione reductase. Depletion of NADPH, therefore, impairs the cell's ability to counteract oxidative stress.

  • Formation of Advanced Glycation End-products (AGEs): The fructose generated from sorbitol can contribute to the formation of AGEs, which are implicated in inflammation and tissue damage.[1]

  • Activation of Protein Kinase C (PKC): Metabolic shifts induced by the polyol pathway can activate the PKC signaling cascade, which is involved in various diabetic complications.[1]

Fidarestat binds to the active site of aldose reductase, preventing the conversion of glucose to sorbitol and thereby mitigating these downstream pathological effects.[1]

Signaling Pathway: The Polyol Pathway and the Action of Fidarestat

Polyol_Pathway cluster_Cell Cellular Environment (Hyperglycemia) cluster_Enzymes Polyol Pathway Enzymes Glucose Excess Glucose AR Aldose Reductase Glucose->AR NADPH -> NADP+ Sorbitol Sorbitol Osmotic_Stress Osmotic Stress Sorbitol->Osmotic_Stress SDH Sorbitol Dehydrogenase Sorbitol->SDH NAD+ -> NADH Fructose Fructose AGEs AGEs Fructose->AGEs PKC PKC Activation Fructose->PKC Cell_Damage Cellular Damage AGEs->Cell_Damage PKC->Cell_Damage Oxidative_Stress Increased Oxidative Stress Oxidative_Stress->Cell_Damage Osmotic_Stress->Cell_Damage AR->Sorbitol AR->Oxidative_Stress Depletes NADPH for GSH regeneration SDH->Fructose Fidarestat This compound Fidarestat->AR Inhibition

Caption: The Polyol Pathway under hyperglycemic conditions and the inhibitory action of this compound on Aldose Reductase.

Preclinical Efficacy

Animal studies have demonstrated the efficacy of Fidarestat in models of diabetic neuropathy. In streptozotocin (STZ)-induced diabetic rats, long-term treatment with Fidarestat was shown to:

  • Correct slowed F-wave, motor nerve, and sensory nerve conduction velocities in a dose-dependent manner.

  • Reduce the frequency of abnormal myelinated fibers, including paranodal demyelination and axonal degeneration.

  • Inhibit axonal atrophy, distorted axon circularity, and the reduction of myelin sheath thickness.

  • Normalize the increased levels of sorbitol and fructose and the decreased level of myo-inositol in peripheral nerves.

These findings suggest that long-term treatment with Fidarestat can substantially inhibit the functional and structural progression of diabetic neuropathy in diabetic rats by inhibiting the polyol pathway.

Clinical Efficacy

Clinical trials have evaluated the efficacy of Fidarestat in patients with diabetic peripheral neuropathy. In a 52-week, multicenter, placebo-controlled, double-blind, parallel-group study involving 279 patients, a daily dose of 1 mg of Fidarestat resulted in:

  • Significant improvements in five of the eight electrophysiological measures assessed from baseline.

  • Significant improvement compared to the placebo group in median nerve F-wave conduction velocity (FCV) and minimal latency.

  • Significant improvement in subjective symptoms, including numbness, spontaneous pain, sensation of rigidity, paresthesia in the sole upon walking, heaviness in the foot, and hypesthesia.

The treatment was well-tolerated, with an adverse event profile that did not significantly differ from the placebo group. These findings provide evidence that Fidarestat treatment can alter the progression of diabetic neuropathy.

Pharmacokinetics

Absorption, Distribution, Metabolism, and Excretion (ADME)

However, some qualitative information is available:

  • Distribution: Fidarestat is suggested to have rapid distribution into tissues and selective binding to the aldose reductase protein.[1]

  • Metabolism: A study on the in vitro and in vivo metabolites of Fidarestat in Sprague-Dawley rats identified eighteen metabolites. The main in vitro phase I metabolic pathways are oxidative deamination, oxidative deamination and hydroxylation, reductive defluorination, and trihydroxylation. Phase II metabolic pathways include methylation, acetylation, glycosylation, cysteamination, and glucuronidation.

  • Excretion: It is suggested that Fidarestat undergoes limited metabolism and is excreted via the kidney.[1]

Table 1: Summary of this compound Pharmacokinetic Profile (Qualitative)

Parameter Information
Absorption Data not available.
Distribution Rapid tissue distribution and selective binding to aldose reductase suggested.[1]
Metabolism Metabolized via Phase I (oxidation, reduction, hydroxylation) and Phase II (conjugation) reactions in rats.
Excretion Primarily excreted via the kidneys is suggested.[1]
Quantitative Data (Cmax, Tmax, AUC, Half-life) Not publicly available.

Experimental Protocols

In Vivo Metabolite Identification in Sprague-Dawley Rats
  • Animal Model: Male Sprague-Dawley rats.

  • Drug Administration: Oral administration of Fidarestat.

  • Sample Collection: Plasma, urine, and feces samples were collected at various time points post-administration.

  • Analytical Method: Liquid chromatography-electrospray ionization tandem mass spectrometry (LC/ESI/MS/MS) and accurate mass measurements were used to identify and characterize the metabolites.

In Vitro Metabolite Identification
  • Systems: Human S9 fraction, human liver microsomes, and rat liver microsomes.

  • Procedure: Fidarestat was incubated with the respective in vitro systems.

  • Analytical Method: LC/ESI/MS/MS was used for the identification of metabolites.

Clinical Efficacy Trial in Diabetic Neuropathy
  • Study Design: A 52-week, multicenter, placebo-controlled, double-blind, parallel-group study.

  • Participants: 279 patients with type 1 or type 2 diabetes and associated peripheral neuropathy.

  • Intervention: Patients received either 1 mg of Fidarestat or a matching placebo once daily before breakfast.

  • Primary Efficacy Endpoints:

    • Changes in electrophysiological measurements of the median motor nerve (F-wave minimum latency, motor nerve conduction velocity (MNCV), and F-wave conduction velocity (FCV)).

    • Changes in electrophysiological measurements of the tibial motor nerve (F-wave minimum latency, MNCV, and FCV).

    • Changes in electrophysiological measurements of the median sensory nerve (forearm sensory nerve conduction velocity (SNCV) and distal SNCV).

  • Secondary Efficacy Endpoints: Assessment of subjective symptoms (e.g., numbness, spontaneous pain, paresthesia).

  • Safety Assessments: Monitoring of adverse events and laboratory parameters (chemistry, hematology, and urinalysis).

Experimental Workflow: Clinical Trial for Diabetic Neuropathy

Clinical_Trial_Workflow cluster_Screening Patient Recruitment cluster_Randomization Randomization (Double-Blind) cluster_Treatment Treatment Phase cluster_Assessment Efficacy and Safety Assessment cluster_Analysis Data Analysis Screening Screening of 279 Patients with Diabetic Neuropathy Randomization Randomization Screening->Randomization Group_F Fidarestat Group (n=139) 1 mg/day Randomization->Group_F Group_P Placebo Group (n=140) Randomization->Group_P Treatment 52-Week Treatment Period Group_F->Treatment Group_P->Treatment Electro Electrophysiological Measurements (Baseline and 52 Weeks) Treatment->Electro Symptoms Assessment of Subjective Symptoms Treatment->Symptoms Safety Safety Monitoring (Adverse Events, Labs) Treatment->Safety Analysis Statistical Analysis of Endpoint Changes Electro->Analysis Symptoms->Analysis Safety->Analysis

Caption: A generalized workflow for a double-blind, placebo-controlled clinical trial of Fidarestat in diabetic neuropathy.

Conclusion

This compound is a well-characterized aldose reductase inhibitor with a clear mechanism of action and demonstrated efficacy in preclinical and clinical settings for the treatment of diabetic neuropathy. Its ability to mitigate the detrimental effects of the polyol pathway provides a strong rationale for its therapeutic use. However, a comprehensive understanding of its pharmacokinetic profile is hampered by the lack of publicly available quantitative data. Further research to delineate the absorption, distribution, and excretion kinetics of Fidarestat in humans is warranted to fully optimize its clinical application and development. This guide serves as a foundational resource for researchers and drug development professionals, summarizing the current knowledge and highlighting areas for future investigation.

References

(Rac)-Fidarestat: A Technical Guide to its Role in Preventing Diabetic Complications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chronic hyperglycemia in diabetes mellitus initiates a cascade of metabolic derangements, prominently featuring the activation of the polyol pathway. This pathway, driven by the enzyme aldose reductase (AR), is strongly implicated in the pathogenesis of debilitating diabetic complications, including neuropathy, retinopathy, and nephropathy. (Rac)-Fidarestat, a potent and specific inhibitor of aldose reductase, has emerged as a significant therapeutic candidate aimed at mitigating these complications. This technical guide provides an in-depth examination of Fidarestat's mechanism of action, a summary of key preclinical and clinical data, detailed experimental protocols, and a visual representation of the underlying biochemical pathways.

Introduction: The Polyol Pathway in Diabetic Pathogenesis

Under normoglycemic conditions, the majority of cellular glucose is phosphorylated by hexokinase and enters the glycolytic pathway.[1] However, in the hyperglycemic state characteristic of diabetes, this primary pathway becomes saturated. The excess glucose is then shunted into the polyol pathway, a two-step metabolic route.[1][2]

  • Aldose Reductase (AR): The first and rate-limiting enzyme, aldose reductase (AR; AKR1B1), reduces glucose to sorbitol.[2][3] This reaction consumes the co-factor NADPH.[1][4]

  • Sorbitol Dehydrogenase (SDH): The second enzyme, sorbitol dehydrogenase, subsequently oxidizes sorbitol to fructose, using NAD+ as a cofactor.[2][4]

The overactivation of this pathway in tissues that do not depend on insulin for glucose uptake (e.g., nerves, retina, kidney) leads to several pathological consequences:

  • Sorbitol Accumulation: Sorbitol is a polyol that does not readily cross cell membranes.[1] Its intracellular accumulation creates a hyperosmotic environment, leading to osmotic stress, cell swelling, and eventual tissue damage.[1][4]

  • NADPH Depletion: The consumption of NADPH by AR depletes the cellular pool of this crucial reducing equivalent.[4] This impairs the regeneration of reduced glutathione (GSH), a primary endogenous antioxidant, rendering cells more vulnerable to oxidative stress.[4][5]

  • Increased NADH/NAD+ Ratio: The oxidation of sorbitol to fructose increases the cytosolic NADH/NAD+ ratio, which can disrupt cellular redox balance and inhibit other metabolic pathways.[4]

  • Advanced Glycation End Products (AGEs): The fructose produced can be phosphorylated and subsequently degraded into potent glycating agents, contributing to the formation of AGEs, which cause further cellular damage.[3]

These combined effects—osmotic stress, oxidative damage, and metabolic disruption—are considered major contributors to the microvascular damage underlying diabetic neuropathy, retinopathy, and nephropathy.[2][3][4]

This compound: Mechanism of Action

This compound (SNK-860) is a spiro-hydantoin derivative that acts as a potent, non-competitive inhibitor of aldose reductase.[6][7] Its primary mechanism is to bind to the active site of the AR enzyme, preventing the reduction of glucose to sorbitol.[8][9] By blocking this initial, rate-limiting step, Fidarestat effectively halts the increased flux through the polyol pathway, thereby preventing the downstream pathological consequences.

The inhibition of aldose reductase by Fidarestat is intended to:

  • Prevent the accumulation of intracellular sorbitol.[10]

  • Preserve the cellular pool of NADPH, thus maintaining antioxidant capacity.[5]

  • Reduce the generation of fructose and subsequent AGE precursors.[3]

  • Mitigate oxidative and osmotic stress in target tissues.[5][11]

Signaling Pathway: The Polyol Pathway and Fidarestat Intervention

Polyol_Pathway cluster_hyperglycemia Hyperglycemic State cluster_polyol Polyol Pathway cluster_outcomes Pathological Outcomes Glucose Excess Glucose AR_point Glucose->AR_point Sorbitol Sorbitol Osmotic_Stress Osmotic Stress Sorbitol->Osmotic_Stress SDH_point Sorbitol->SDH_point Fructose Fructose AGEs AGE Formation Fructose->AGEs Complications Diabetic Complications Osmotic_Stress->Complications Oxidative_Stress Oxidative Stress Oxidative_Stress->Complications AGEs->Complications AR_point->Sorbitol Aldose Reductase (NADPH -> NADP+) AR_point->Oxidative_Stress NADPH Depletion SDH_point->Fructose Sorbitol Dehydrogenase (NAD+ -> NADH) Fidarestat Fidarestat Fidarestat->AR_point

Caption: Fidarestat inhibits Aldose Reductase, blocking the conversion of glucose to sorbitol.

Preclinical Evidence

Fidarestat has demonstrated significant efficacy in various animal models of diabetic complications.

Diabetic Neuropathy

In streptozotocin (STZ)-induced diabetic rats, a common model for Type 1 diabetes, Fidarestat treatment has been shown to prevent and reverse deficits in nerve function.[12]

  • Nerve Blood Flow (NBF): Treatment with Fidarestat significantly improved reduced NBF in the sciatic nerve of diabetic rats.[12]

  • Electrophysiology: Deficits in compound muscle action potential were ameliorated with Fidarestat administration.[12]

  • Biochemical Markers: Fidarestat suppressed the accumulation of sorbitol and fructose in the sciatic nerve, normalized levels of reduced glutathione (GSH), and reduced markers of oxidative DNA damage (8-OHdG) in dorsal root ganglion neurons.[12]

Diabetic Retinopathy

Studies in STZ-diabetic rats have also highlighted the protective effects of Fidarestat on the retina.

  • Sorbitol Accumulation: Fidarestat treatment completely prevented the diabetes-induced increase in retinal sorbitol concentration and significantly reduced fructose levels.[11]

  • Oxidative Stress: The drug effectively counteracted retinal oxidative-nitrosative stress, including lipid peroxidation and apoptosis in retinal microvascular cells.[11][13]

  • Vascular Changes: Long-term treatment with Fidarestat diminished the prevalence of microaneurysms, reduced basement membrane thickening, and prevented the loss of pericytes.[14] It also attenuated the accumulation of leukocytes in the retinal vasculature, a key event in diabetic retinopathy.[15]

  • VEGF Expression: Fidarestat dose-dependently prevented the overexpression of Vascular Endothelial Growth Factor (VEGF), a critical factor in retinal neovascularization and increased vascular permeability.[13]

Diabetic Nephropathy

Animal models are crucial for studying diabetic kidney disease. STZ-induced diabetes in rats and mice, as well as genetic models like the db/db mouse, are frequently used.[16][17] While specific quantitative data for Fidarestat in nephropathy models is less detailed in the provided results, the underlying mechanism of reducing polyol pathway flux is hypothesized to be protective against renal damage.

Quantitative Preclinical Data Summary
ParameterAnimal ModelTreatment GroupControl Group (Diabetic)OutcomeReference
Retinal SorbitolSTZ-Diabetic RatFidarestat (16 mg/kg/day)Untreated5.6-fold increase vs. non-diabetic; completely prevented by Fidarestat[11]
Retinal FructoseSTZ-Diabetic RatFidarestat (16 mg/kg/day)Untreated3.9-fold increase vs. non-diabetic; significantly reduced by Fidarestat[11]
Retinal VEGF ProteinSTZ-Diabetic RatFidarestat (16 mg/kg/day)Untreated2-fold increase vs. non-diabetic; completely arrested by Fidarestat[13]
Retinal Lipid PeroxidationSTZ-Diabetic RatFidarestat (4 or 16 mg/kg/day)Untreated1.6-fold increase vs. non-diabetic; totally arrested by Fidarestat[13]
Sciatic Nerve Sorbitol/FructoseSTZ-Diabetic RatFidarestat (1 or 4 mg/kg/day)UntreatedSignificant increase; suppressed by Fidarestat[12]
Nerve Blood Flow (NBF)STZ-Diabetic RatFidarestat (1 or 4 mg/kg/day)UntreatedSignificant reduction; improved by Fidarestat[12]

Clinical Evidence

Fidarestat has been evaluated in human clinical trials, primarily focusing on diabetic peripheral neuropathy.

A significant 52-week, multicenter, placebo-controlled, double-blind study involving 279 patients with diabetic neuropathy provided key insights into its efficacy and safety.[6][18][19][20]

  • Electrophysiological Measures: Patients treated with 1 mg/day of Fidarestat showed statistically significant improvements compared to the placebo group in median nerve F-wave conduction velocity (FCV) and F-wave minimum latency.[6][19] Over the course of the study, five of the eight electrophysiological measures assessed showed significant improvement from baseline in the Fidarestat group, whereas no measure improved and one deteriorated in the placebo group.[18][19][20]

  • Subjective Symptoms: Fidarestat treatment resulted in significant improvements in a variety of subjective symptoms compared to placebo.[6][18] These included numbness, spontaneous pain, paresthesia, and a sensation of heaviness in the feet.[6][21]

  • Biochemical Efficacy: In a separate 4-week study, a 1 mg daily dose of Fidarestat was shown to normalize the elevated sorbitol content in the erythrocytes of Type 2 diabetic patients, demonstrating potent in-vivo AR inhibition.[10]

  • Safety Profile: Across clinical trials, Fidarestat was well-tolerated. The incidence of adverse events and abnormal laboratory values did not differ significantly between the Fidarestat and placebo groups.[6][18][20] No serious adverse events requiring discontinuation of the drug were reported in the 52-week trial.[6]

Quantitative Clinical Trial Data Summary (52-Week Neuropathy Study)
ParameterTreatment Group (Fidarestat 1 mg/day)Placebo GroupResultReference
Electrophysiology
Median Nerve FCVStatistically significant improvementStatistically significant deteriorationFidarestat group significantly improved compared to placebo[18][19]
Median Nerve F-wave Min. LatencyStatistically significant improvementNo significant changeFidarestat group significantly improved compared to placebo[6][18]
Subjective Symptoms
Numbness, Spontaneous Pain, Paresthesia, etc.Significant improvement over timeMinimal or no improvementStatistically significant improvement in Fidarestat group vs. placebo at study conclusion[6][18][21]
Safety
Incidence of Adverse Events5.8%5.0%No significant difference[6]
Incidence of Abnormal Lab Values6.5%5.0%No significant difference[6]

Detailed Experimental Protocols

Protocol: In Vitro Aldose Reductase Activity Assay

This protocol is based on the spectrophotometric measurement of NADPH oxidation.[22][23]

Objective: To determine the inhibitory activity of a compound (e.g., Fidarestat) on aldose reductase.

Principle: Aldose reductase catalyzes the reduction of an aldehyde substrate (e.g., DL-glyceraldehyde) to its corresponding alcohol, which is coupled with the oxidation of NADPH to NADP+. The rate of this reaction can be monitored by measuring the decrease in absorbance at 340 nm, the wavelength at which NADPH absorbs light.

Materials:

  • Purified Aldose Reductase (e.g., from rat lens or recombinant human AR)[24]

  • AR Assay Buffer (e.g., Sodium Phosphate buffer, pH 6.2-7.0)[24]

  • NADPH solution

  • Substrate solution (e.g., DL-glyceraldehyde)[23]

  • Test inhibitor (Fidarestat) dissolved in an appropriate solvent (e.g., DMSO)

  • UV-transparent 96-well plate or quartz cuvettes[22]

  • Microplate spectrophotometer or UV-Vis spectrophotometer capable of kinetic measurements at 340 nm[8]

Procedure:

  • Prepare Reagent Mix: In a microcentrifuge tube, prepare a reaction mixture containing the AR Assay Buffer, purified AR enzyme, and NADPH solution.

  • Add Inhibitor: Aliquot the reaction mixture into the wells of the 96-well plate. Add the test inhibitor (Fidarestat) at various concentrations to the sample wells. Add an equivalent volume of solvent (e.g., DMSO) to the control wells.

  • Pre-incubation: Incubate the plate for 5-10 minutes at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction: Start the enzymatic reaction by adding the substrate (DL-glyceraldehyde) to all wells.

  • Kinetic Measurement: Immediately place the plate in the spectrophotometer and measure the absorbance at 340 nm every 30-60 seconds for a period of 30-60 minutes.[8]

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

    • Calculate the percentage of inhibition for each concentration of Fidarestat using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Experimental Workflow: In Vitro AR Inhibition Assay

AR_Assay_Workflow Start Start Prep_Reagents Prepare Reagents (Buffer, Enzyme, NADPH, Substrate) Start->Prep_Reagents Add_Mix Aliquot Enzyme/NADPH Mix to 96-well Plate Prep_Reagents->Add_Mix Add_Inhibitor Add Fidarestat (Test) & Vehicle (Control) Add_Mix->Add_Inhibitor Incubate Pre-incubate at 37°C (5-10 min) Add_Inhibitor->Incubate Add_Substrate Initiate Reaction: Add Substrate (DL-Glyceraldehyde) Incubate->Add_Substrate Measure Kinetic Measurement (Read Absorbance at 340 nm over time) Add_Substrate->Measure Analyze Data Analysis: Calculate Reaction Rates & % Inhibition Measure->Analyze IC50 Determine IC50 Value Analyze->IC50 End End IC50->End

Caption: Workflow for determining the IC50 of Fidarestat on Aldose Reductase.

Protocol: Measurement of Nerve Conduction Velocity (NCV) in Diabetic Rats

This protocol is a standard method for assessing peripheral nerve function in rodent models of diabetic neuropathy.[25][26][27]

Objective: To evaluate the effect of Fidarestat on the slowing of nerve conduction velocity in diabetic rats.

Principle: Diabetic neuropathy is characterized by damage to peripheral nerves, which leads to a measurable decrease in the speed at which electrical impulses are conducted along the nerve fiber. NCV is measured by stimulating a nerve at two different points and measuring the time it takes for the resulting muscle action potential to be recorded.

Materials:

  • Anesthetized rat (e.g., with ketamine/xylazine)[25][27]

  • Nerve conduction recording system (e.g., Nicolet VikingQuest)[25]

  • Bipolar stimulating electrodes (subdermal needles)[25]

  • Recording electrodes (subdermal needles)

  • Ground electrode

  • Heating lamp and temperature probe to maintain body temperature at 37°C[25]

  • Ruler or calipers for measuring nerve distance

Procedure (Sciatic-Tibial Motor NCV):

  • Animal Preparation: Anesthetize the rat and place it on a warming pad to maintain body temperature. Shave the hair from the hind limb to be tested.

  • Electrode Placement:

    • Recording (Active): Insert the active recording electrode into the interosseous muscles of the paw (e.g., between the 4th and 5th digits).

    • Recording (Reference): Insert the reference recording electrode more proximally on the paw.

    • Ground: Place the ground electrode subcutaneously on the contralateral side or the back.

  • Proximal Stimulation:

    • Identify the sciatic notch.

    • Insert the bipolar stimulating electrode near the sciatic nerve at this location.

    • Apply a supramaximal square-wave pulse (e.g., 0.02 ms duration) and record the resulting compound muscle action potential (CMAP).[25]

    • Measure the latency (time from stimulus to the onset of the CMAP) for the proximal site (L_proximal).

  • Distal Stimulation:

    • Identify the tibial nerve at the ankle (posterior to the medial malleolus).

    • Move the stimulating electrode to this distal site.

    • Apply the same supramaximal stimulus and record the CMAP.

    • Measure the latency for the distal site (L_distal).

  • Distance Measurement: Using calipers, carefully measure the distance along the nerve pathway between the proximal and distal stimulation points (D).

  • Data Analysis:

    • Calculate the Motor Nerve Conduction Velocity (MNCV) using the formula: MNCV (m/s) = D (mm) / [L_proximal (ms) - L_distal (ms)]

    • Compare the NCV values between non-diabetic control, untreated diabetic, and Fidarestat-treated diabetic groups.

Conclusion

This compound is a potent aldose reductase inhibitor with a well-defined mechanism of action targeting the polyol pathway. Extensive preclinical data from animal models of diabetic neuropathy and retinopathy robustly demonstrate its ability to prevent key pathological changes, including sorbitol accumulation and oxidative stress.[11][12] Clinical trials in patients with diabetic peripheral neuropathy have confirmed its efficacy in improving both objective electrophysiological parameters and subjective symptoms, alongside a favorable safety profile.[6][18] The collective evidence supports the hypothesis that the polyol pathway plays a central role in the development of diabetic complications and establishes Fidarestat as a promising therapeutic agent for their prevention and treatment.[6] Further research may continue to elucidate its full potential in other complications like diabetic nephropathy and cardiomyopathy.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies of (Rac)-Fidarestat in Rat Models of Diabetes

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (Rac)-Fidarestat is a potent and specific aldose reductase inhibitor (ARI) that has been extensively studied for its potential to mitigate complications associated with diabetes mellitus.[1][2] Aldose reductase is the rate-limiting enzyme in the polyol pathway, which becomes hyperactive under hyperglycemic conditions. This increased flux is implicated in the pathogenesis of diabetic complications such as neuropathy, retinopathy, and nephropathy.[3][4] In vivo studies utilizing rat models of diabetes are crucial for evaluating the efficacy and mechanism of action of compounds like Fidarestat. These application notes provide detailed protocols for key experiments and summarize quantitative data from various studies investigating the effects of Fidarestat in diabetic rats.

Experimental Protocols

Induction of Diabetes Mellitus in Rats

A commonly used method for inducing a model of type 1 diabetes in rats is through the administration of streptozotocin (STZ).[5][6] STZ is a naturally occurring chemical that is particularly toxic to the insulin-producing beta cells of the pancreas.[7]

Materials:

  • Streptozotocin (STZ)

  • 0.9% sterile sodium chloride (saline) solution

  • Citrate buffer (pH 4.5)

  • Male Sprague-Dawley or Wistar rats (e.g., 250-300g)[6][8]

  • Blood glucose monitoring system

Protocol:

  • Preparation of STZ Solution: Immediately before use, dissolve STZ in cold 0.9% saline or citrate buffer to a final concentration of 10 mg/mL.[7] STZ is light-sensitive and unstable in solution, so it should be prepared fresh and used within 5 minutes.[7]

  • Animal Preparation: Fast the rats for 6-8 hours prior to STZ injection.[9]

  • STZ Administration: Inject the freshly prepared STZ solution intraperitoneally (i.p.) or intravenously (i.v.) at a dose of 35-75 mg/kg body weight.[6][8][10] A single high dose is often used to induce type 1 diabetes.[10]

  • Post-Injection Care: To prevent initial hypoglycemia due to massive insulin release from damaged beta cells, provide the rats with 10% sucrose water for the first 24-48 hours after STZ injection.[7][9]

  • Confirmation of Diabetes: Measure blood glucose levels from the tail vein 48-72 hours after STZ injection. Rats with blood glucose levels of ≥ 13.9 mmol/L (or ≥ 250 mg/dL) are considered diabetic.[3][8]

This compound Administration

Materials:

  • This compound

  • Vehicle for administration (e.g., incorporated into standard rat chow, drinking water, or prepared for oral gavage)

Protocol:

  • Dosage: Fidarestat has been shown to be effective in diabetic rats at doses ranging from 1 mg/kg/day to 16 mg/kg/day.[1][3] Low doses (e.g., 1-2 mg/kg/day) can partially inhibit the sorbitol pathway, while higher doses (e.g., 16 mg/kg/day) can lead to complete inhibition.[3][11]

  • Administration Route: Fidarestat is typically administered orally, either mixed into the diet or drinking water, or by daily oral gavage.[1][3][12]

  • Duration of Treatment: The treatment duration varies depending on the study's objectives, ranging from a few weeks to several months.[1][13] For instance, studies have evaluated effects after 4 weeks, 10 weeks, and even up to 15 months of treatment.[1][12][13]

Measurement of Nerve Conduction Velocity (NCV)

NCV is a critical functional measure for assessing diabetic neuropathy.[14]

Materials:

  • Electrophysiology recording system

  • Bipolar stimulating needle electrodes

  • Subdermal needle recording electrodes

  • Ground electrode

  • Anesthetic (e.g., Ketamine/Xylazine cocktail)[15]

  • Heating pad to maintain body temperature at 37°C[14]

Protocol for Sciatic Motor NCV (MNCV):

  • Animal Preparation: Anesthetize the rat and place it in a prone position on a heating pad to maintain a stable body temperature.[14]

  • Electrode Placement:

    • Recording Electrodes: Place the active recording electrode in the plantar muscles of the foot and the reference electrode on the 4th toe.[16]

    • Stimulating Electrodes: Place the stimulating electrodes at two points along the sciatic nerve: a proximal site (e.g., sciatic notch) and a distal site (e.g., ankle).

  • Stimulation and Recording:

    • Deliver a supramaximal electrical stimulus at the proximal site and record the compound muscle action potential (CMAP). Measure the latency from the stimulus artifact to the onset of the CMAP (Proximal Latency).[14]

    • Move the stimulating electrode to the distal site and deliver the same stimulus, recording the Distal Latency.

  • Calculation: Measure the distance between the proximal and distal stimulation sites. Calculate MNCV using the formula: MNCV (m/s) = Distance (mm) / (Proximal Latency (ms) - Distal Latency (ms))

Measurement of Sorbitol Pathway Intermediates

Materials:

  • Tissue homogenizer

  • Spectrofluorometer or spectrophotometer

  • Enzymes for assays (e.g., sorbitol dehydrogenase)[4]

  • Reagents for enzymatic assays

Protocol for Sciatic Nerve Sorbitol and Fructose:

  • Tissue Collection: Euthanize the rat and quickly dissect the sciatic nerves. Freeze the tissue immediately in liquid nitrogen and store at -80°C until analysis.

  • Tissue Preparation: Homogenize the frozen tissue in an appropriate buffer.[4]

  • Enzymatic Assay:

    • Sorbitol: Measure sorbitol concentration using a spectrofluorometric method with sorbitol dehydrogenase.[4]

    • Fructose: Measure fructose concentration using a similar enzymatic spectrofluorometric method.[4]

  • Quantification: Normalize the concentrations to the protein content of the tissue sample, typically expressed as nmol/mg protein.[17]

Assessment of Oxidative Stress Markers

Materials:

  • Reagents for specific assays (e.g., Thiobarbituric acid reactive substances (TBARS) assay for lipid peroxidation, kits for measuring reduced glutathione (GSH)).[18][19]

  • Spectrophotometer or plate reader

Protocol for Sciatic Nerve Reduced Glutathione (GSH):

  • Tissue Preparation: Prepare tissue homogenates from sciatic nerves as described above.

  • GSH Assay: Measure the concentration of GSH using a commercially available kit or a standard spectrophotometric method. These assays are often based on the reaction of GSH with a chromogenic substrate.[18]

  • Quantification: Express the results as nmol/mg of protein.

Protocol for 8-hydroxy-2'-deoxyguanosine (8-OHdG) Immunolabelling:

  • Tissue Preparation: Fix dorsal root ganglion (DRG) neurons in an appropriate fixative and embed in paraffin.

  • Immunohistochemistry: Use a specific primary antibody against 8-OHdG, followed by a secondary antibody conjugated to a fluorescent or enzymatic reporter.

  • Analysis: Quantify the number of 8-OHdG-positive cells by microscopy.[1]

Data Presentation

The following tables summarize quantitative data from in vivo studies of Fidarestat in diabetic rat models.

Table 1: Effect of Fidarestat on Nerve Conduction Velocity (NCV) in STZ-Diabetic Rats

ParameterControlDiabetic (Untreated)Diabetic + Fidarestat (1 mg/kg/day)Diabetic + Fidarestat (4 mg/kg/day)Reference
Motor NCV (m/s) ~54Significantly ReducedSignificantly ImprovedSignificantly Improved[1][20]
Sensory NCV (m/s) ~45Significantly ReducedSignificantly ImprovedSignificantly Improved[20][21]
C-Fiber Amplitude (µV) NormalSignificantly ReducedSignificantly ImprovedSignificantly Improved[1]

Table 2: Effect of Fidarestat on Sorbitol Pathway Intermediates in STZ-Diabetic Rats

TissueParameter (nmol/mg protein)ControlDiabetic (Untreated)Diabetic + Fidarestat (1 mg/kg/day)Diabetic + Fidarestat (16 mg/kg/day)Reference
Sciatic Nerve Sorbitol~0.2~3.5Significantly ReducedNormalized[1][4]
Fructose~0.5~5.0Significantly ReducedNormalized[1][4]
Retina Sorbitol~1.0~5.1Partially ReducedNormalized[3][22]
Fructose~2.0~8.6Partially ReducedNormalized[3][22]

Table 3: Effect of Fidarestat on Oxidative Stress Markers in STZ-Diabetic Rats

TissueParameterControlDiabetic (Untreated)Diabetic + Fidarestat (1-4 mg/kg/day)Reference
Sciatic Nerve Reduced Glutathione (GSH)NormalSignificantly ReducedNormalized[1]
Dorsal Root Ganglion 8-OHdG-positive cellsLowSignificantly IncreasedSignificantly Reduced[1]
Retina Lipid PeroxidationNormalIncreased ~1.6-foldNormalized[3]
Retina NitrotyrosineLowIncreasedPrevented[23]

Visualizations: Signaling Pathways and Workflows

Sorbitol_Pathway cluster_hyperglycemia Hyperglycemia cluster_polyol Polyol Pathway cluster_inhibitor Inhibition cluster_downstream Downstream Effects Glucose High Intracellular Glucose AR Aldose Reductase Glucose->AR NADPH -> NADP+ Sorbitol Sorbitol AR->Sorbitol OxidativeStress Oxidative Stress (NADH/NAD+ Imbalance, ROS Production) AR->OxidativeStress SDH Sorbitol Dehydrogenase Sorbitol->SDH NAD+ -> NADH Fructose Fructose SDH->Fructose AGEs Advanced Glycation End Products (AGEs) Fructose->AGEs Fidarestat Fidarestat Fidarestat->AR Experimental_Workflow cluster_analysis Assessments start Select Rat Model (e.g., Sprague-Dawley) induce_diabetes Induce Diabetes (STZ Injection) start->induce_diabetes confirm_diabetes Confirm Hyperglycemia (Blood Glucose > 250 mg/dL) induce_diabetes->confirm_diabetes group_animals Group Allocation (Control, Diabetic, Diabetic+Fidarestat) confirm_diabetes->group_animals treatment Administer Fidarestat (e.g., 1-16 mg/kg/day in diet) group_animals->treatment endpoints Endpoint Analysis (e.g., after 10 weeks) treatment->endpoints ncv Nerve Conduction Velocity endpoints->ncv biochem Biochemical Assays (Sorbitol, Fructose) endpoints->biochem ox_stress Oxidative Stress Markers (GSH, 8-OHdG) endpoints->ox_stress Mechanism_of_Action Hyperglycemia Hyperglycemia Polyol_Pathway Increased Polyol Pathway Flux Hyperglycemia->Polyol_Pathway Oxidative_Stress Increased Oxidative Stress Polyol_Pathway->Oxidative_Stress Fidarestat Fidarestat Fidarestat->Polyol_Pathway Inhibits Normalization Normalization of Nerve Function Fidarestat->Normalization Leads to Nerve_Dysfunction Nerve Dysfunction - Reduced NCV - Axonal Atrophy Oxidative_Stress->Nerve_Dysfunction Neuropathy Diabetic Neuropathy Nerve_Dysfunction->Neuropathy Normalization->Neuropathy Ameliorates

References

Application Notes and Protocols for (Rac)-Fidarestat in Ischemia-Reperfusion Injury Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(Rac)-Fidarestat, a potent and specific aldose reductase inhibitor, has demonstrated significant protective effects in preclinical models of ischemia-reperfusion (I/R) injury, particularly in the retina. These application notes provide a comprehensive overview of its use, including detailed experimental protocols and quantitative data from relevant studies.

Introduction

Ischemia-reperfusion (I/R) injury is a complex pathological process that occurs when blood supply is restored to a tissue after a period of ischemia or lack of oxygen. The reintroduction of oxygen can trigger a cascade of detrimental events, including inflammation, apoptosis (programmed cell death), and oxidative stress, leading to significant tissue damage. Aldose reductase, the first and rate-limiting enzyme in the polyol pathway, has been identified as a key therapeutic target in I/R injury.[1][2][3] Under ischemic conditions, increased glucose levels can lead to the activation of the polyol pathway, resulting in the accumulation of sorbitol and fructose. This process contributes to osmotic stress, oxidative damage, and inflammation.

This compound inhibits aldose reductase, thereby preventing the conversion of glucose to sorbitol. This action has been shown to alleviate the downstream pathological consequences of I/R injury.

Mechanism of Action in Ischemia-Reperfusion Injury

In the context of I/R injury, this compound's primary mechanism of action is the inhibition of aldose reductase. This leads to several beneficial downstream effects:

  • Reduction of Polyol Pathway Intermediates: Fidarestat prevents the accumulation of intracellular sorbitol and fructose, mitigating osmotic stress and subsequent cellular damage.[1][2]

  • Inhibition of Apoptosis: By blocking the polyol pathway, Fidarestat reduces the number of apoptotic cells in tissues subjected to I/R.[1]

  • Suppression of Inflammation: Fidarestat has been shown to suppress the inflammatory response associated with I/R injury, including the reduced expression of pro-inflammatory markers such as tumor necrosis factor-alpha (TNF-α) and intercellular adhesion molecule-1 (ICAM-1).[3][4]

  • Attenuation of Oxidative Stress: The activation of the polyol pathway can contribute to oxidative stress. By inhibiting this pathway, Fidarestat helps to reduce oxidative damage.

Quantitative Data Summary

The following tables summarize the quantitative data from studies investigating the effects of this compound in a rat model of retinal ischemia-reperfusion injury.

Table 1: Effect of Fidarestat on Retinal Polyol Pathway Intermediates

Treatment GroupRetinal Glucose (nmol/mg protein)Retinal Sorbitol (nmol/mg protein)Retinal Fructose (nmol/mg protein)
Non-ischemic ControlData not specified~0.5~1.0
Ischemia-Reperfusion (IR)Data not specifiedTendency to increase (p=0.08)~2.2 (2.2-fold increase vs. control, p<0.05)
IR + FidarestatData not specifiedReduced to control levelsReduced by 41% vs. IR (p=0.0517)

Data adapted from a study in a rat model of retinal I/R injury.[1]

Table 2: Effect of Fidarestat on Retinal Cell Apoptosis and Aldose Reductase Expression

Treatment GroupNumber of TUNEL-positive cells/retinaAldose Reductase Protein Expression (% of control)
Non-ischemic ControlBaseline100%
Ischemia-Reperfusion (IR)48-fold increase vs. control (p<0.01)119% (19% increase vs. control, p<0.05)
IR + FidarestatPartially prevented the increasePrevented the increase (p<0.05 vs. IR)

Data adapted from a study in a rat model of retinal I/R injury.[1]

Experimental Protocols

Animal Model of Retinal Ischemia-Reperfusion Injury

This protocol describes the induction of retinal I/R injury in female Wistar rats.

Materials:

  • Female Wistar rats (200-250 g)

  • This compound

  • Vehicle (e.g., N-methyl-D-glucamine)

  • Anesthetics (e.g., isoflurane, ketamine/xylazine)

  • Pupil dilator (e.g., cyclopentolate 1%)

  • Topical anesthetic (e.g., tetracaine 1%)

  • 5-0 silk suture

  • Stereomicroscope

  • Heating pad

Procedure:

  • Animal Preparation: Acclimatize female Wistar rats to standard laboratory conditions.

  • Fidarestat Administration: Pre-treat rats with this compound (32 mg/kg/day) or vehicle intravenously (e.g., via the right jugular vein) for 3 consecutive days.[1]

  • Anesthesia and Pupil Dilation: On the day of the experiment, 30 minutes after the final dose of Fidarestat or vehicle, anesthetize the rats. Dilate the pupil of the left eye with a pupil dilator and apply a topical anesthetic.

  • Induction of Ischemia: Under a stereomicroscope, carefully place a 5-0 silk suture around the optic nerve and accompanying retinal vessels of the left eye. Tighten the suture to induce complete cessation of retinal blood flow. The right eye serves as the non-ischemic control.

  • Maintenance of Ischemia: Maintain ischemia for 45 minutes. During this period, keep the rats on a heating pad to prevent a drop in body temperature.

  • Reperfusion: After 45 minutes, carefully remove the suture to allow for reperfusion.

  • Post-operative Care: Allow the animals to recover. Reperfusion is typically allowed to proceed for 24 hours before tissue collection and analysis.

Western Blot Analysis for Aldose Reductase

This protocol outlines the procedure for detecting aldose reductase protein expression in retinal tissue.

Materials:

  • Retinal tissue samples

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against aldose reductase

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Homogenize retinal tissue in lysis buffer and determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against aldose reductase overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and apply the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system.

  • Quantification: Quantify the band intensities using densitometry software.

TUNEL Assay for Apoptosis Detection

This protocol describes the detection of apoptotic cells in retinal flat mounts using the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay.

Materials:

  • Retinal flat mounts

  • TUNEL assay kit

  • Proteinase K

  • Permeabilization solution

  • Fluorescence microscope

Procedure:

  • Tissue Preparation: Prepare retinal flat mounts from the enucleated eyes.

  • Permeabilization: Treat the retinal tissue with proteinase K and a permeabilization solution to allow entry of the labeling reagents.

  • TUNEL Reaction: Incubate the tissue with the TUNEL reaction mixture, which contains TdT enzyme and fluorescently labeled dUTP, according to the manufacturer's instructions.

  • Counterstaining (Optional): Counterstain the nuclei with a DNA-binding dye like DAPI or Hoechst.

  • Mounting and Imaging: Mount the retinal flat mounts and visualize the TUNEL-positive (apoptotic) cells using a fluorescence microscope.

  • Quantification: Count the number of TUNEL-positive cells per retina.

Visualizations

Signaling Pathway of Fidarestat in Ischemia-Reperfusion Injury

Fidarestat_Mechanism cluster_Ischemia Ischemia-Reperfusion cluster_Polyol Polyol Pathway cluster_Pathology Pathological Outcomes Increased Glucose Increased Glucose Aldose Reductase Aldose Reductase Increased Glucose->Aldose Reductase Sorbitol Sorbitol Aldose Reductase->Sorbitol Fructose Fructose Sorbitol->Fructose Osmotic Stress Osmotic Stress Sorbitol->Osmotic Stress Oxidative Stress Oxidative Stress Fructose->Oxidative Stress Apoptosis Apoptosis Osmotic Stress->Apoptosis Inflammation (TNF-a, ICAM-1) Inflammation (TNF-a, ICAM-1) Oxidative Stress->Inflammation (TNF-a, ICAM-1) Inflammation (TNF-a, ICAM-1)->Apoptosis Tissue Damage Tissue Damage Apoptosis->Tissue Damage Fidarestat Fidarestat Fidarestat->Aldose Reductase Inhibits

Caption: Fidarestat's mechanism in I/R injury.

Experimental Workflow for Studying Fidarestat in Retinal I/R Injury

Experimental_Workflow cluster_Setup Experimental Setup cluster_Procedure Ischemia-Reperfusion Procedure cluster_Analysis Endpoint Analysis A Animal Acclimatization (Female Wistar Rats) B Fidarestat/Vehicle Administration (32 mg/kg/day, 3 days, IV) A->B C Induce Retinal Ischemia (45 minutes) B->C D Reperfusion (24 hours) C->D E Tissue Collection (Retinas) D->E F Western Blot (Aldose Reductase) E->F G TUNEL Assay (Apoptosis) E->G H Metabolite Analysis (Sorbitol, Fructose) E->H I Data Analysis & Interpretation F->I G->I H->I

Caption: Workflow for Fidarestat in retinal I/R.

References

Application Note and Protocol for Dissolving (Rac)-Fidarestat for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(Rac)-Fidarestat is a potent and specific inhibitor of aldose reductase (AR), the rate-limiting enzyme in the polyol pathway of glucose metabolism.[1][2] Under hyperglycemic conditions, increased activity of this pathway contributes to the pathogenesis of diabetic complications such as neuropathy, retinopathy, and nephropathy.[1][3][4] Fidarestat has been shown to prevent the accumulation of sorbitol and fructose in tissues, thereby mitigating oxidative stress and cellular damage.[5][6][7] Accurate and consistent preparation of this compound solutions is paramount for obtaining reliable and reproducible results in in vitro studies investigating its therapeutic potential and mechanism of action. This document provides a detailed protocol for the solubilization of this compound for use in cell culture and other in vitro assays.

Data Presentation: Physicochemical Properties of this compound

PropertyValueSource
Chemical Name (2S,4S)-6-fluoro-2',5'-dioxospiro[chroman-4,4'-imidazolidine]-2-carboxamide-
Molecular Weight 279.22 g/mol [8]
Appearance White to off-white crystalline powder-
Purity ≥98%-
CAS Number 136087-85-9[8]
Solubility in DMSO 250 mg/mL (895.35 mM)[8]
IC₅₀ for Aldose Reductase 26 nM[2][8][9]

Experimental Protocols

1. Preparation of a High-Concentration this compound Stock Solution (e.g., 10 mM)

This protocol outlines the steps to prepare a concentrated stock solution of this compound in Dimethyl Sulfoxide (DMSO). Given its high solubility in DMSO, this is the recommended solvent for stock solutions.[8]

Materials:

  • This compound powder

  • Anhydrous/spectroscopic grade Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass vials or polypropylene microcentrifuge tubes

  • Calibrated analytical balance

  • Calibrated micropipettes with sterile, filtered tips

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Aseptic Technique: To prevent contamination, especially for cell-based assays, perform all steps in a sterile environment like a laminar flow hood.

  • Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.79 mg of this compound (Molecular Weight: 279.22 g/mol ).

  • Dissolution:

    • Add the appropriate volume of anhydrous DMSO to the weighed this compound powder.

    • Vortex the solution vigorously for 2-3 minutes to ensure complete dissolution.

    • If necessary, gently warm the tube to 37°C and briefly sonicate in an ultrasonic bath to facilitate dissolution.[8]

  • Sterilization (Optional): For sensitive cell culture experiments, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter that is compatible with DMSO.

  • Aliquoting and Storage:

    • Dispense the stock solution into single-use aliquots to avoid repeated freeze-thaw cycles.

    • Store the aliquots in tightly sealed vials at -20°C for several months.[8]

2. Preparation of Working Solutions for Cell Culture

This protocol describes the dilution of the stock solution into an aqueous medium (e.g., cell culture medium) for direct application to cells.

Materials:

  • Prepared this compound stock solution (e.g., 10 mM in DMSO)

  • Appropriate cell culture medium, pre-warmed to 37°C

  • Sterile tubes for dilution

Procedure:

  • Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Dilution:

    • Perform serial dilutions to prepare the final working concentration. It is recommended to first dilute the stock solution in the culture medium to an intermediate concentration before preparing the final concentration.

    • To minimize solvent toxicity, ensure the final concentration of DMSO in the cell culture medium is kept low, typically ≤ 0.1%.[10][11]

    • Example: To prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution. Add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium.

  • Vehicle Control: It is crucial to include a vehicle control in all experiments. This control should consist of cell culture medium containing the same final concentration of DMSO as the experimental samples.[10]

  • Application to Cells:

    • Remove the existing medium from the cultured cells.

    • Add the cell culture medium containing the final desired concentration of this compound or the vehicle control.

    • Gently swirl the plate or flask to ensure even distribution.

  • Incubation: Incubate the cells for the desired duration as dictated by the specific experimental design.

Mandatory Visualizations

G cluster_workflow Experimental Workflow for this compound Solution Preparation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve stock_solution High-Concentration Stock Solution dissolve->stock_solution aliquot Aliquot for Single Use stock_solution->aliquot store Store at -20°C aliquot->store thaw Thaw Aliquot store->thaw dilute Dilute in Culture Medium (Final DMSO ≤ 0.1%) thaw->dilute working_solution Final Working Solution dilute->working_solution vehicle_control Prepare Vehicle Control (DMSO only) dilute->vehicle_control experiment In Vitro Experiment working_solution->experiment vehicle_control->experiment

Caption: Workflow for the preparation of this compound solutions.

G cluster_pathway Inhibitory Action of Fidarestat on the Polyol Pathway glucose Glucose aldose_reductase Aldose Reductase (AR) glucose->aldose_reductase NADPH -> NADP+ sorbitol Sorbitol aldose_reductase->sorbitol sdh Sorbitol Dehydrogenase (SDH) sorbitol->sdh NAD+ -> NADH oxidative_stress Oxidative Stress & Cellular Damage sorbitol->oxidative_stress fructose Fructose sdh->fructose diabetic_complications Diabetic Complications (Neuropathy, Retinopathy) oxidative_stress->diabetic_complications fidarestat This compound fidarestat->aldose_reductase Inhibition

References

Measuring Aldose Reductase Activity in the Presence of (Rac)-Fidarestat: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldose reductase (AR), the rate-limiting enzyme of the polyol pathway, has been implicated in the pathogenesis of diabetic complications.[1] Under hyperglycemic conditions, the increased flux of glucose through this pathway leads to the accumulation of sorbitol, causing osmotic stress and subsequent cellular damage. (Rac)-Fidarestat is a potent inhibitor of aldose reductase and is under investigation for the treatment of diabetic neuropathy.[2][3] These application notes provide detailed protocols for measuring the activity of aldose reductase in the presence of this compound, a critical step in the evaluation of its therapeutic potential.

The primary method for determining AR activity is a spectrophotometric assay that measures the decrease in absorbance at 340 nm resulting from the NADPH-dependent reduction of an aldehyde substrate. The inhibitory effect of this compound is quantified by determining its IC50 value, the concentration at which 50% of the enzyme's activity is inhibited.

Data Presentation

The inhibitory potential of this compound and other aldose reductase inhibitors is commonly expressed as the half-maximal inhibitory concentration (IC50). The table below summarizes the reported IC50 value for Fidarestat.

InhibitorIC50 ValueTarget Enzyme
Fidarestat26 nMAldose Reductase

Note: this compound is the racemic mixture of Fidarestat. The provided IC50 value is for the active enantiomer.[4]

Signaling Pathway and Inhibition

The polyol pathway is a two-step metabolic pathway that converts glucose to fructose. Aldose reductase catalyzes the first and rate-limiting step, the reduction of glucose to sorbitol, utilizing NADPH as a cofactor. Sorbitol is then oxidized to fructose by sorbitol dehydrogenase. This compound acts as a competitive inhibitor of aldose reductase, binding to the enzyme's active site and preventing the conversion of glucose to sorbitol.

Polyol_Pathway cluster_0 Polyol Pathway cluster_1 Cofactors Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase (Rate-limiting step) Glucose:e->Sorbitol:w Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase NADPH NADPH NADP+ NADP+ NADPH->NADP+ NAD+ NAD+ NADH NADH NAD+->NADH Fidarestat This compound Fidarestat->Sorbitol Inhibition Experimental_Workflow cluster_prep Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis prep_reagents Prepare Assay Buffer, NADPH, Substrate, and Aldose Reductase Enzyme setup_reaction Set up reaction mixtures: - Control (no inhibitor) - Inhibitor (varying concentrations) prep_reagents->setup_reaction prep_inhibitor Prepare Stock Solution of this compound and Serial Dilutions prep_inhibitor->setup_reaction initiate_reaction Initiate reaction by adding substrate setup_reaction->initiate_reaction measure_absorbance Measure decrease in absorbance at 340 nm over time (kinetic mode) initiate_reaction->measure_absorbance calculate_activity Calculate initial reaction velocities (enzyme activity) measure_absorbance->calculate_activity plot_data Plot % Inhibition vs. log[this compound] calculate_activity->plot_data determine_ic50 Determine IC50 value from the dose-response curve plot_data->determine_ic50

References

Application of (Rac)-Fidarestat in the Study of Diabetic Retinopathy

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Diabetic retinopathy (DR) is a leading cause of vision impairment and blindness among adults with diabetes. A key pathogenic mechanism implicated in DR is the hyperactivity of the polyol pathway, driven by the enzyme aldose reductase. (Rac)-Fidarestat is a potent and specific inhibitor of aldose reductase, which has been investigated as a therapeutic agent to prevent or slow the progression of diabetic retinopathy. By blocking the conversion of glucose to sorbitol, Fidarestat mitigates the downstream pathological effects of the polyol pathway, including osmotic stress, oxidative-nitrosative stress, inflammation, and vascular endothelial growth factor (VEGF) overexpression.[1][2][3] This document provides detailed application notes and experimental protocols for utilizing this compound in preclinical research models of diabetic retinopathy.

Mechanism of Action

Under hyperglycemic conditions, aldose reductase converts excess glucose into sorbitol, which is then oxidized to fructose. The accumulation of sorbitol and fructose in retinal cells leads to osmotic stress and a cascade of downstream events that contribute to the pathology of diabetic retinopathy. This compound acts by competitively inhibiting aldose reductase, thereby preventing the accumulation of these polyol pathway intermediates.[1][2][4] This inhibition helps to normalize cellular metabolism and ameliorate the pathological changes associated with DR.

cluster_0 Hyperglycemia cluster_1 Polyol Pathway cluster_2 Pathological Outcomes High Glucose High Glucose Aldose Reductase Aldose Reductase High Glucose->Aldose Reductase Activates Sorbitol Sorbitol Aldose Reductase->Sorbitol Converts Glucose to Sorbitol Dehydrogenase Sorbitol Dehydrogenase Sorbitol->Sorbitol Dehydrogenase Osmotic Stress Osmotic Stress Sorbitol->Osmotic Stress Fructose Fructose Sorbitol Dehydrogenase->Fructose Oxidative Stress Oxidative Stress Fructose->Oxidative Stress Retinal Damage Retinal Damage Osmotic Stress->Retinal Damage Inflammation Inflammation Oxidative Stress->Inflammation VEGF Overexpression VEGF Overexpression Inflammation->VEGF Overexpression VEGF Overexpression->Retinal Damage Fidarestat Fidarestat Fidarestat->Aldose Reductase Inhibits

Caption: Mechanism of this compound in Diabetic Retinopathy.

Quantitative Data from Preclinical Studies

The efficacy of this compound has been evaluated in various animal models of diabetic retinopathy. The following tables summarize key quantitative findings from these studies.

Table 1: In Vivo Efficacy of this compound in Animal Models of Diabetic Retinopathy

Animal ModelTreatment GroupsDurationKey FindingsReference
STZ-induced diabetic ratsControl, Diabetic, Diabetic + Fidarestat (4 mg/kg/day), Diabetic + Fidarestat (16 mg/kg/day)4 weeksFidarestat treatment significantly decreased retinal sorbitol and fructose concentrations. Leukocyte accumulation in the retina was significantly less in Fidarestat-treated groups compared to the untreated diabetic group (P < 0.01). Fidarestat also reduced the expression of ICAM-1 mRNA.[1][1]
STZ-induced diabetic ratsControl, Diabetic, Diabetic + Fidarestat (16 mg/kg/day)6 weeksFidarestat treatment prevented diabetic cataract formation and counteracted retinal nitrosative stress and poly(ADP-ribose) polymerase activation. The number of TUNEL-positive apoptotic cells was significantly reduced in the Fidarestat-treated group (106±34) compared to the untreated diabetic group (207±33, p<0.05).[2][2]
STZ-induced diabetic ratsControl, Diabetic, Diabetic + Fidarestat (2 or 16 mg/kg/day)Not SpecifiedBoth low and high doses of Fidarestat arrested diabetes-induced retinal lipid peroxidation and dose-dependently prevented the 2.1-fold overexpression of VEGF protein.[3][3]
Spontaneously Diabetic Torii (SDT) ratsUntreated, Low-dose Fidarestat (8 mg/kg/day), High-dose Fidarestat (32 mg/kg/day)40 weeksFidarestat prevented or delayed the development of diabetic retinopathy and cataracts. Retinal and lens sorbitol levels were significantly lower in the treated groups. Ocular fluid VEGF levels were also lower in the low-dose (65.3±4.5 pg/ml) and high-dose (47.7±10 pg/ml) groups compared to the untreated group (324.7±76.4 pg/ml).[5][5]
STZ-induced diabetic ratsNot SpecifiedNot SpecifiedLong-term treatment with Fidarestat (at a dose of 2 mg/kg) diminished the prevalence of microaneurysms, basement membrane thickness, and the decrease in the number of pericytes.[6][6]

Table 2: In Vitro Efficacy of this compound in Retinal Cell Cultures

Cell TypeExperimental ConditionsFidarestat ConcentrationKey FindingsReference
Bovine Retinal Endothelial Cells (BRECs)5 or 30 mmol/l glucose1 µmol/lFidarestat corrected the hyperglycemia-induced increase in intracellular reactive oxygen species.[3][3]
Primary Bovine Retinal Pericytes and Endothelial Cells5 or 30 mM glucose10 µMFidarestat counteracted nitrotyrosine and poly(ADP-ribose) accumulation and apoptosis in both cell types exposed to high glucose.[2][2]

Experimental Protocols

The following are detailed protocols for key experiments to study the effects of this compound in diabetic retinopathy.

Induction of Diabetes in a Rat Model

This protocol describes the induction of diabetes in rats using streptozotocin (STZ), a common method for creating a type 1 diabetes model.[1][7]

Materials:

  • Male Long-Evans or Wistar rats (6 weeks old)

  • Streptozotocin (STZ)

  • Citrate buffer (0.1 M, pH 4.5), sterile

  • Glucose meter and test strips

  • This compound

Procedure:

  • Fast rats overnight before STZ injection.

  • Prepare a fresh solution of STZ in cold, sterile citrate buffer at a concentration of 75 mg/mL.

  • Administer a single intraperitoneal injection of STZ at a dose of 75 mg/kg body weight.[1]

  • Monitor blood glucose levels 48-72 hours post-injection. Rats with blood glucose levels above 250 mg/dL are considered diabetic.

  • Divide the diabetic rats into treatment groups: untreated diabetic and Fidarestat-treated (e.g., 4 mg/kg/day and 16 mg/kg/day).[1]

  • Administer Fidarestat daily via oral gavage for the duration of the study (e.g., 4 weeks).[1]

  • A non-diabetic control group should receive a citrate buffer injection and no Fidarestat treatment.

  • Monitor blood glucose levels and body weight regularly throughout the study.

A Select Rats B Overnight Fasting A->B C STZ Injection (75 mg/kg) B->C D Monitor Blood Glucose C->D E Group Assignment (Control, Diabetic, Fidarestat) D->E F Daily Fidarestat Treatment (Oral Gavage) E->F G Endpoint Analysis F->G

Caption: Workflow for STZ-induced diabetic rat model.

Quantification of Retinal Leukocyte Accumulation

This protocol uses acridine orange digital fluorography to quantify leukocyte accumulation in the retina in vivo.[1]

Materials:

  • Acridine orange

  • Scanning laser ophthalmoscope

  • Anesthetic for rats (e.g., ketamine/xylazine)

Procedure:

  • Anesthetize the rat.

  • Inject acridine orange intravenously to stain leukocytes.

  • Use a scanning laser ophthalmoscope to visualize and record images of the retinal microcirculation.

  • Analyze the recorded images to count the number of fluorescently labeled leukocytes adhering to the endothelial walls of retinal vessels.

  • Compare the leukocyte counts between the different treatment groups.

Measurement of Retinal Sorbitol and Fructose

This protocol describes the enzymatic spectrofluorometric methods for quantifying polyol pathway intermediates.[2]

Materials:

  • Retinal tissue homogenates

  • Sorbitol dehydrogenase

  • Fructose dehydrogenase

  • NAD+/NADH

  • Fluorometer

Procedure:

  • Homogenize retinal tissue samples in an appropriate buffer.

  • For sorbitol measurement, incubate the homogenate with sorbitol dehydrogenase and NAD+. The resulting NADH fluorescence is proportional to the sorbitol concentration.

  • For fructose measurement, incubate the homogenate with fructose dehydrogenase and NAD+. The resulting NADH fluorescence is proportional to the fructose concentration.

  • Measure the fluorescence using a fluorometer with appropriate excitation and emission wavelengths.

  • Calculate the concentrations based on a standard curve.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is for quantifying the mRNA levels of genes of interest, such as ICAM-1 and VEGF.[1]

Materials:

  • Retinal tissue

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix with SYBR Green

  • Primers for target genes (e.g., ICAM-1, VEGF) and a housekeeping gene (e.g., GAPDH)

  • Real-time PCR system

Procedure:

  • Extract total RNA from retinal tissue using a commercial kit.

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Perform qPCR using the synthesized cDNA, gene-specific primers, and a SYBR Green master mix.

  • Use a real-time PCR system to monitor the amplification of the target genes.

  • Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.

Immunohistochemistry for Protein Expression

This protocol is for visualizing the expression and localization of proteins like ICAM-1 in retinal tissue sections.[1]

Materials:

  • Paraffin-embedded or frozen retinal sections

  • Primary antibody against the protein of interest (e.g., anti-ICAM-1)

  • Biotinylated secondary antibody

  • Streptavidin-peroxidase conjugate

  • DAB substrate kit

  • Microscope

Procedure:

  • Deparaffinize and rehydrate paraffin-embedded sections or fix frozen sections.

  • Perform antigen retrieval if necessary.

  • Block non-specific binding sites with a blocking solution (e.g., normal goat serum).

  • Incubate the sections with the primary antibody overnight at 4°C.

  • Wash the sections and incubate with the biotinylated secondary antibody.

  • Wash and incubate with the streptavidin-peroxidase conjugate.

  • Develop the signal using a DAB substrate kit, which will produce a brown precipitate at the site of the antigen.

  • Counterstain with hematoxylin, dehydrate, and mount the sections.

  • Examine the sections under a microscope to assess the protein expression and localization.

TUNEL Assay for Apoptosis Detection

This protocol is for detecting apoptotic cells in retinal tissue or cultured retinal cells.[2]

Materials:

  • Retinal tissue sections or cultured cells

  • TUNEL assay kit (containing TdT enzyme and labeled dUTP)

  • Fluorescence microscope

Procedure:

  • Fix and permeabilize the retinal sections or cultured cells.

  • Incubate the samples with the TUNEL reaction mixture containing TdT enzyme and labeled dUTP. The TdT enzyme will add the labeled dUTP to the 3'-OH ends of fragmented DNA, a hallmark of apoptosis.

  • Wash the samples to remove unincorporated nucleotides.

  • Visualize the labeled apoptotic cells using a fluorescence microscope.

  • Quantify the number of TUNEL-positive cells per unit area or as a percentage of total cells.

Conclusion

This compound serves as a valuable pharmacological tool for investigating the role of the polyol pathway in the pathogenesis of diabetic retinopathy. The protocols and data presented in this application note provide a framework for researchers to design and execute preclinical studies to further elucidate the mechanisms of DR and to evaluate the therapeutic potential of aldose reductase inhibitors. The consistent findings across multiple studies support the rationale for the continued development of Fidarestat and other aldose reductase inhibitors for the prevention and treatment of diabetic ocular complications.[2]

References

Application Note: Quantitative Analysis of (Rac)-Fidarestat and its Metabolites by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the sensitive and selective quantification of (Rac)-Fidarestat, an aldose reductase inhibitor, and its major metabolites in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described methodology is crucial for pharmacokinetic studies, drug metabolism research, and overall drug development processes. Fidarestat is under investigation for its potential to treat diabetic complications by inhibiting the polyol pathway.[1][2] Understanding its metabolic fate is essential for evaluating its efficacy and safety.

Introduction

Fidarestat is a potent inhibitor of aldose reductase, the rate-limiting enzyme in the polyol pathway.[1] Under hyperglycemic conditions, this pathway becomes overactive, leading to the accumulation of sorbitol, which contributes to diabetic complications such as neuropathy, retinopathy, and nephropathy.[1][2] By inhibiting aldose reductase, Fidarestat aims to mitigate these long-term complications.

The metabolic profile of Fidarestat includes several phase I and phase II metabolites. The primary phase I metabolic reactions involve oxidative deamination, hydroxylation, and reductive defluorination.[3] Phase II metabolism includes methylation, acetylation, glycosylation, cysteamination, and glucuronidation.[3] A thorough understanding and accurate quantification of these metabolites are critical for a comprehensive pharmacokinetic and pharmacodynamic assessment of Fidarestat. LC-MS/MS offers the high sensitivity and selectivity required for these analyses.[4][5]

Experimental Protocols

Sample Preparation: Protein Precipitation
  • To 100 µL of plasma or serum sample, add 300 µL of cold acetonitrile containing the internal standard (e.g., Hydrochlorothiazide).[6]

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography
  • Instrument: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., Grace C18, 250 mm × 4.6 mm, 5 µm) is suitable for separation.[7]

  • Mobile Phase A: 10 mM Ammonium Acetate in water, pH 4.[7]

  • Mobile Phase B: Acetonitrile.[7]

  • Gradient: A gradient elution is recommended to achieve optimal separation of the parent drug and its metabolites.

  • Flow Rate: 1 mL/min.[7]

  • Column Temperature: 30°C.[8][9]

  • Injection Volume: 20 µL.[8][9]

  • UV Detection (Optional): 283 nm for initial method development and verification.[7][8][9]

Mass Spectrometry
  • Instrument: A triple quadrupole or a high-resolution mass spectrometer (e.g., QTOF or Orbitrap) equipped with an electrospray ionization (ESI) source.[6][10]

  • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes should be evaluated, with negative ion mode often being effective for Fidarestat.[6]

  • Scan Type: Multiple Reaction Monitoring (MRM) for quantitative analysis.

  • Source Parameters: Optimization of source parameters such as capillary voltage, source temperature, and gas flows is essential for achieving maximum sensitivity.

Data Presentation

Table 1: Pharmacokinetic Parameters of Fidarestat in Rats
ParameterValueUnits
Cmax (free Fidarestat)80.30 ± 6.78ng/mL
AUC(0-t)185.46 ± 32ng·h/mL
AUC(0-∞)195.92 ± 15.06ng·h/mL

Data obtained from a study in rats.[6]

Table 2: MRM Transitions for Fidarestat and a Potential Metabolite
CompoundPrecursor Ion (m/z)Product Ion (m/z)Polarity
Fidarestat280.0To be determinedNegative
Oxidative Deaminated MetaboliteTo be determinedTo be determinedNegative

Note: Specific MRM transitions need to be optimized during method development.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis start Biological Sample (Plasma/Serum) protein_precipitation Protein Precipitation (Acetonitrile + IS) start->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation to Dryness supernatant_transfer->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation ms_detection MS/MS Detection (ESI, MRM) lc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition quantification Quantification data_acquisition->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for LC-MS/MS analysis of Fidarestat.

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Fidarestat This compound Oxidative_Deamination Oxidative Deamination Fidarestat->Oxidative_Deamination CYP1A2, CYP2D6 Hydroxylation Oxidative Deamination + Hydroxylation Fidarestat->Hydroxylation Reductive_Defluorination Reductive Defluorination Fidarestat->Reductive_Defluorination Trihydroxylation Trihydroxylation Fidarestat->Trihydroxylation Methylation Methylation Fidarestat->Methylation Acetylation Acetylation Fidarestat->Acetylation Glycosylation Glycosylation Fidarestat->Glycosylation Cysteamination Cysteamination Fidarestat->Cysteamination Glucuronidation Glucuronidation Fidarestat->Glucuronidation Oxidative_Deamination->Glucuronidation Hydroxylation->Glucuronidation

Caption: Metabolic pathway of Fidarestat.

Discussion

The presented LC-MS/MS methodology provides a robust framework for the quantitative analysis of Fidarestat and its metabolites. The sample preparation protocol utilizing protein precipitation is straightforward and effective for cleaning up biological samples. The chromatographic conditions are designed to provide good separation of the parent compound from its various metabolites. The use of tandem mass spectrometry in MRM mode ensures high selectivity and sensitivity, which are crucial for detecting low-level metabolites.

It is important to note that the specific MRM transitions and collision energies for each metabolite must be determined empirically. This typically involves infusing a solution of the metabolite standard, if available, or using a product ion scan of the parent drug to identify potential fragments. The use of a high-resolution mass spectrometer can aid in the identification of unknown metabolites by providing accurate mass measurements.[6][10]

Conclusion

This application note details a comprehensive LC-MS/MS method for the analysis of this compound and its metabolites. The provided protocols for sample preparation, liquid chromatography, and mass spectrometry, along with the data presentation and visualizations, offer a valuable resource for researchers in drug development and metabolic studies. This methodology can be adapted and validated for specific biological matrices and research needs, facilitating a deeper understanding of the pharmacology of Fidarestat.

References

Application Notes and Protocols for Preclinical Evaluation of (Rac)-Fidarestat in Diabetic Neuropathy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diabetic neuropathy is a common and debilitating complication of diabetes mellitus, characterized by nerve damage that can lead to pain, numbness, and other sensory and motor deficits. A key pathogenic mechanism implicated in diabetic neuropathy is the overactivation of the polyol pathway due to hyperglycemia. (Rac)-Fidarestat is a potent aldose reductase inhibitor that targets this pathway, representing a promising therapeutic agent for the treatment of diabetic neuropathy.[1][2] This document provides detailed application notes and protocols for the preclinical evaluation of this compound in a well-established animal model of diabetic neuropathy.

Mechanism of Action: The Polyol Pathway

Under normoglycemic conditions, the majority of cellular glucose is phosphorylated by hexokinase and enters the glycolytic pathway. However, in a hyperglycemic state, the excess glucose is shunted into the polyol pathway.[3][4] Aldose reductase, the rate-limiting enzyme of this pathway, reduces glucose to sorbitol, a process that consumes the cofactor NADPH.[5][6] Sorbitol is then oxidized to fructose by sorbitol dehydrogenase, with the concomitant reduction of NAD+ to NADH.[5][6]

The accumulation of sorbitol leads to osmotic stress within the nerve cells.[3] Furthermore, the depletion of NADPH impairs the regeneration of reduced glutathione (GSH), a critical antioxidant, thereby increasing oxidative stress.[7] The increase in the NADH/NAD+ ratio can also contribute to cellular stress.[7] this compound, as an aldose reductase inhibitor, blocks the conversion of glucose to sorbitol, thereby mitigating these downstream pathological effects.[2]

Polyol_Pathway cluster_0 Hyperglycemia cluster_1 Polyol Pathway cluster_2 Pathophysiological Consequences Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase (NADPH -> NADP+) Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase (NAD+ -> NADH) Osmotic Stress Osmotic Stress Sorbitol->Osmotic Stress Advanced Glycation\nEnd-products (AGEs) Advanced Glycation End-products (AGEs) Fructose->Advanced Glycation\nEnd-products (AGEs) Nerve Damage Nerve Damage Osmotic Stress->Nerve Damage Aldose Reductase\n(NADPH -> NADP+) Aldose Reductase (NADPH -> NADP+) Decreased GSH\n(Oxidative Stress) Decreased GSH (Oxidative Stress) Aldose Reductase\n(NADPH -> NADP+)->Decreased GSH\n(Oxidative Stress) NADPH Depletion Decreased GSH\n(Oxidative Stress)->Nerve Damage Advanced Glycation\nEnd-products (AGEs)->Nerve Damage Fidarestat Fidarestat Fidarestat->Aldose Reductase\n(NADPH -> NADP+) Inhibits

Figure 1: Polyol Pathway in Diabetic Neuropathy.

Experimental Design: Streptozotocin (STZ)-Induced Diabetic Rat Model

The streptozotocin (STZ)-induced diabetic rat is a widely used and well-characterized model for type 1 diabetes that develops key features of diabetic neuropathy.[8][9][10]

Experimental Workflow

Experimental_Workflow cluster_0 Phase 1: Induction of Diabetes cluster_1 Phase 2: Treatment cluster_2 Phase 3: Efficacy Assessment A Acclimatization of Rats (1 week) B Baseline Measurements (Behavioral, NCV) A->B C STZ Injection (Single i.p. dose) B->C D Confirmation of Diabetes (Blood Glucose > 250 mg/dL) C->D E Randomization into Groups: - Vehicle Control - this compound (Low Dose) - this compound (High Dose) D->E F Daily Treatment Administration (e.g., 8 weeks) E->F G Behavioral Testing (von Frey, Hot Plate) (Weekly) F->G H Nerve Conduction Velocity (Endpoint) F->H I Tissue Collection (Sciatic Nerve, DRG) (Endpoint) H->I J Biochemical & Histological Analysis (Sorbitol, 8-OHdG) I->J

Figure 2: Preclinical Experimental Workflow.

Animal Model and Treatment Groups
  • Animals: Male Sprague-Dawley rats (8-10 weeks old, 250-300g).

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Groups:

    • Group 1: Non-diabetic Control (Citrate buffer injection) + Vehicle

    • Group 2: STZ-Diabetic Control + Vehicle

    • Group 3: STZ-Diabetic + this compound (e.g., 1 mg/kg/day, p.o.)[2]

    • Group 4: STZ-Diabetic + this compound (e.g., 4 mg/kg/day, p.o.)[2]

Experimental Protocols

Induction of Diabetes with Streptozotocin (STZ)
  • Preparation: Dissolve STZ in cold 0.1 M citrate buffer (pH 4.5) immediately before use.[11]

  • Administration: Administer a single intraperitoneal (i.p.) injection of STZ (65 mg/kg body weight) to overnight-fasted rats.[11] Control animals receive an equivalent volume of citrate buffer.

  • Post-injection Care: To prevent initial hypoglycemia, provide animals with 10% sucrose water for 24-48 hours after STZ injection.[11][12]

  • Confirmation: Measure blood glucose levels from the tail vein 72 hours post-STZ injection. Animals with blood glucose levels >250 mg/dL are considered diabetic and included in the study.[13]

Behavioral Testing for Neuropathic Pain
  • Acclimatization: Place rats in individual Plexiglas chambers on a wire mesh floor and allow them to acclimate for at least 15-30 minutes before testing.[14][15]

  • Stimulation: Apply von Frey filaments of increasing stiffness to the plantar surface of the hind paw.[14]

  • Response: A positive response is a sharp withdrawal, flinching, or licking of the paw.

  • Threshold Determination: The 50% paw withdrawal threshold can be determined using the up-down method.[14]

  • Apparatus: Use a hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).[16]

  • Procedure: Place the rat on the hot plate and start a timer.

  • Latency: Record the latency to the first sign of nociception (e.g., paw licking, jumping).

  • Cut-off: A cut-off time (e.g., 30 seconds) should be used to prevent tissue damage.[17]

Electrophysiological Assessment: Nerve Conduction Velocity (NCV)
  • Anesthesia: Anesthetize the rats (e.g., with ketamine/xylazine).[18]

  • Temperature Control: Maintain the animal's body temperature at 37°C using a heating pad.[19][20]

  • Electrode Placement:

    • Stimulating electrodes: Place at the sciatic notch and the ankle.[18]

    • Recording electrodes: Place in the interosseous muscles of the hind paw.[19]

  • Measurement: Record the latency of the compound muscle action potential (CMAP) from both stimulation sites.

  • Calculation: NCV (m/s) = Distance between stimulating electrodes (mm) / (Proximal latency - Distal latency) (ms).

Biochemical and Histological Analysis
  • Tissue Collection: At the end of the study, euthanize the animals and dissect the sciatic nerves.

  • Homogenization: Homogenize the nerve tissue in a suitable buffer.

  • Extraction and Derivatization: Extract and derivatize the polyols.[21]

  • Quantification: Analyze the sorbitol levels using high-performance liquid chromatography (HPLC).[21]

  • Tissue Collection and Fixation: Collect DRGs and fix them in an appropriate fixative (e.g., Bouin's solution).[22]

  • Immunohistochemistry:

    • Embed the tissue in paraffin and section.

    • Perform antigen retrieval if necessary.[22]

    • Incubate sections with a primary antibody against 8-OHdG.[22]

    • Use a suitable secondary antibody and detection system (e.g., ABC method).[22]

  • Analysis: Quantify the number of 8-OHdG-positive cells in the DRGs.[2]

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison between treatment groups.

Table 1: Effect of this compound on Behavioral and Electrophysiological Parameters

GroupPaw Withdrawal Threshold (g)Hot Plate Latency (s)Motor NCV (m/s)Sensory NCV (m/s)
Non-diabetic Control + Vehicle
STZ-Diabetic Control + Vehicle
STZ-Diabetic + Fidarestat (Low Dose)
STZ-Diabetic + Fidarestat (High Dose)

Table 2: Effect of this compound on Biochemical and Histological Markers

GroupSciatic Nerve Sorbitol (nmol/mg tissue)8-OHdG Positive Cells in DRG (count/section)
Non-diabetic Control + Vehicle
STZ-Diabetic Control + Vehicle
STZ-Diabetic + Fidarestat (Low Dose)
STZ-Diabetic + Fidarestat (High Dose)

Conclusion

These detailed application notes and protocols provide a robust framework for the preclinical evaluation of this compound in a diabetic neuropathy model. The combination of behavioral, electrophysiological, biochemical, and histological endpoints will allow for a comprehensive assessment of the therapeutic potential of this compound and provide critical data to support its further development.

References

Troubleshooting & Optimization

Improving the solubility of (Rac)-Fidarestat for cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the solubility of (Rac)-Fidarestat for cell culture experiments. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of relevant data to ensure successful in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is the racemic form of Fidarestat, a potent inhibitor of the enzyme aldose reductase. Its primary mechanism of action is the inhibition of the polyol pathway, which becomes overactive during hyperglycemic conditions. By blocking aldose reductase, Fidarestat prevents the conversion of glucose to sorbitol, thereby mitigating downstream cellular stress and complications associated with diabetes.

Q2: What are the solubility characteristics of this compound?

This compound is a hydrophobic compound with poor aqueous solubility. It is highly soluble in organic solvents such as dimethyl sulfoxide (DMSO). Due to its low solubility in aqueous solutions, direct dissolution in cell culture media is not recommended and can lead to precipitation.

Q3: Why is my this compound precipitating when I add it to my cell culture medium?

Precipitation of this compound in cell culture media is a common issue that typically arises from "solvent shock." This occurs when a concentrated stock solution in an organic solvent (like DMSO) is rapidly diluted into the aqueous environment of the culture medium. The final concentration of the organic solvent may be insufficient to keep the hydrophobic compound dissolved. Other contributing factors can include temperature fluctuations, pH shifts in the medium, and interactions with media components like salts and proteins.

Q4: What is the recommended final concentration of DMSO in cell culture?

To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible. Most cell lines can tolerate DMSO concentrations up to 0.5% without significant adverse effects. However, it is always recommended to perform a vehicle control experiment to assess the impact of the solvent on your specific cell line and experimental endpoints. A final DMSO concentration of ≤ 0.1% is often considered ideal.

Troubleshooting Guide

Issue 1: Immediate Precipitation of this compound Upon Addition to Media

  • Cause: Localized high concentration of the compound and rapid solvent change ("solvent shock").

  • Solution:

    • Pre-warm the media: Ensure your cell culture medium is pre-warmed to 37°C before adding the drug solution.

    • Drop-wise addition and mixing: Add the this compound stock solution drop-by-drop to the pre-warmed media while gently swirling or vortexing. This facilitates rapid and uniform dispersion.

    • Step-wise dilution: Prepare an intermediate dilution of your stock solution in a small volume of pre-warmed media. Then, add this intermediate dilution to the final volume of your culture medium.

Issue 2: Delayed Precipitation or Cloudiness in the Media During Incubation

  • Cause: Instability of the compound in the complex aqueous environment of the cell culture medium over time, potentially due to interactions with media components or temperature changes.

  • Solution:

    • Prepare fresh solutions: It is recommended to prepare the final working solution of this compound immediately before use. Product data sheets often note that solutions are unstable.

    • Reduce serum concentration: If your experimental design permits, consider a lower concentration of fetal bovine serum (FBS), as serum proteins can sometimes contribute to compound precipitation.

    • Aliquot stock solutions: To avoid repeated freeze-thaw cycles of your main stock solution, which can affect stability, aliquot it into smaller, single-use volumes.

Data Presentation

Table 1: Solubility of this compound

SolventSolubilitySource
DMSO250 mg/mL (895.35 mM)[1]
WaterPoorly solubleGeneral knowledge for hydrophobic compounds

Table 2: Recommended Maximum DMSO Concentrations in Cell Culture

Cell TypeRecommended Max. DMSO ConcentrationNotes
Most immortalized cell lines0.5% - 1.0%Sensitivity can vary.
Primary cells≤ 0.1%Generally more sensitive to solvent toxicity.
Stem cells≤ 0.5%Can be sensitive; toxicity should be tested.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Materials: this compound powder, anhydrous DMSO (cell culture grade), sterile microcentrifuge tubes.

  • Procedure: a. In a sterile environment, weigh the desired amount of this compound powder. The molecular weight of Fidarestat is 279.22 g/mol . b. Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. c. Vortex the solution thoroughly for 2-3 minutes until the powder is completely dissolved. The solution should be clear. d. Aliquot the stock solution into smaller, single-use, sterile polypropylene tubes. e. Store the aliquots at -20°C, protected from light.

Protocol 2: Preparation of a Final Working Solution in Cell Culture Medium

  • Materials: 10 mM this compound stock solution in DMSO, pre-warmed (37°C) cell culture medium.

  • Procedure: a. Thaw a single-use aliquot of the 10 mM stock solution at room temperature. b. Perform a serial dilution of the stock solution in pre-warmed medium to achieve the final desired concentration. Crucially, add the stock solution to the medium, not the other way around. c. For example, to prepare a 10 µM working solution with a final DMSO concentration of 0.1%: i. Prepare an intermediate dilution by adding 1 µL of the 10 mM stock to 99 µL of pre-warmed medium (creates a 100 µM solution). ii. Add 100 µL of this 100 µM intermediate solution to 900 µL of cell culture medium in your experimental well. d. Gently mix the final solution by pipetting up and down or by gently swirling the plate. e. Use the freshly prepared medium for your experiment immediately.

Mandatory Visualization

Fidarestat_Pathway Hyperglycemia Hyperglycemia (High Glucose) Glucose Intracellular Glucose Hyperglycemia->Glucose AldoseReductase Aldose Reductase (AR) Glucose->AldoseReductase Fidarestat This compound Fidarestat->AldoseReductase Sorbitol Sorbitol AldoseReductase->Sorbitol NADPH->NADP+ Fructose Fructose Sorbitol->Fructose NAD+->NADH OxidativeStress Increased Oxidative Stress Sorbitol->OxidativeStress Fructose->OxidativeStress PKC PKC Activation OxidativeStress->PKC AGEs AGE Formation OxidativeStress->AGEs PARP PARP Activation OxidativeStress->PARP CellularDamage Cellular Damage & Diabetic Complications PKC->CellularDamage AGEs->CellularDamage PARP->CellularDamage

Caption: Signaling pathway of this compound action.

Troubleshooting_Workflow Start Start: Precipitation Observed CheckStock Is stock solution clear? Start->CheckStock Reconstitute Re-dissolve stock: Warm & vortex/sonicate CheckStock->Reconstitute No CheckDilution Review Dilution Protocol CheckStock->CheckDilution Yes Reconstitute->CheckStock StepwiseDilution Implement Stepwise Dilution CheckDilution->StepwiseDilution PrewarmMedia Pre-warm Media to 37°C StepwiseDilution->PrewarmMedia SlowAddition Add Stock Drop-wise with Continuous Mixing PrewarmMedia->SlowAddition CheckDMSO Is final DMSO conc. ≤ 0.5%? SlowAddition->CheckDMSO AdjustDMSO Adjust stock conc. to lower final DMSO % CheckDMSO->AdjustDMSO No PrepareFresh Prepare Fresh Working Solution CheckDMSO->PrepareFresh Yes AdjustDMSO->CheckDilution End Problem Resolved PrepareFresh->End

Caption: Troubleshooting workflow for this compound precipitation.

References

Unlocking Research Potential: A Comprehensive Guide to SEO-Driven, Long-Tail Keywords for the Calpain Inhibitor MDL-28170

Author: BenchChem Technical Support Team. Date: November 2025

For scientific researchers investigating the multifaceted roles of the calpain inhibitor MDL-28170, a targeted approach to information retrieval is crucial. To facilitate this, a comprehensive list of SEO-driven, long-tail keywords has been compiled and categorized based on specific researcher intents. This structured guide aims to streamline the process of finding foundational knowledge, methodological protocols, troubleshooting solutions, and comparative data related to this potent and selective inhibitor.

MDL-28170, also known as Calpain Inhibitor III, is a cell-permeable compound that has garnered significant attention in the scientific community for its ability to cross the blood-brain barrier and exert neuroprotective effects.[1][2][3][4] Its primary mechanism of action involves the potent inhibition of calpain-1 and calpain-2, calcium-dependent cysteine proteases implicated in a range of cellular processes, including neurodegenerative diseases, traumatic brain injury, and ischemic events.[1][5][6][7] The inhibitor has also been shown to target cathepsin B and γ-secretase.[1][8][9][10][11]

The following table provides a curated list of long-tail keywords designed to align with the distinct stages of the research process, from initial exploration to the validation of experimental findings. By utilizing these targeted phrases, researchers can more efficiently navigate the vast landscape of scientific literature and resources to advance their understanding and application of MDL-28170.

CategoryLong-tail Keyword
Foundational & Exploratory MDL-28170 mechanism of action in neurons
What is the function of MDL-28170 in apoptosis
MDL-28170 as a calpain and cathepsin B inhibitor
Role of MDL-28170 in neurodegenerative disease models
Investigating the effects of MDL-28170 on γ-secretase activity
MDL-28170 for studying ischemic reperfusion injury
Antiviral properties of MDL-28170 against SARS-CoV
Understanding the cell permeability of MDL-28170
MDL-28170's ability to cross the blood-brain barrier
The role of MDL-28170 in traumatic brain injury research
MDL-28170 inhibition of calpain-1 and calpain-2
MDL-28170 applications in Trypanosoma cruzi research
Methodological & Application MDL-28170 in vitro working concentration for cell culture
Protocol for dissolving MDL-28170 in DMSO
In vivo administration protocol for MDL-28170 in mice
Optimal dosage of MDL-28170 for intraperitoneal injection
Intravenous delivery of MDL-28170 for neuroprotection studies
Using MDL-28170 in a calpain activity assay
Western blot protocol for detecting α-fodrin cleavage after MDL-28170 treatment
How to prepare a 10 mM stock solution of MDL-28170
MDL-28170 treatment for primary neuron cultures
Intraspinal microinjection of MDL-28170 in rat models
MDL-28170 use in studying noise-induced hearing loss
Application of MDL-28170 in cardiac ischemia models
Troubleshooting & Optimization MDL-28170 solubility issues in aqueous buffer
How to prevent MDL-28170 precipitation in media
Maximum non-toxic DMSO concentration for MDL-28170 experiments
Determining the therapeutic window for MDL-28170 in vivo
Optimizing MDL-28170 dosing frequency for long-term studies
Stability of MDL-28170 in solution at room temperature
Side effects of high concentrations of MDL-28170 in vivo
Why prepare fresh solutions of MDL-28170 for each experiment
Troubleshooting lack of MDL-28170 efficacy in cell-based assays
Adjusting MDL-28170 concentration for different cell lines
Lethal dose of MDL-28170 in rodent models
Avoiding off-target effects of MDL-28170 in experiments
Validation & Comparative Comparing the efficacy of MDL-28170 and calpeptin
MDL-28170 versus other calpain inhibitors for neuroprotection
Validating MDL-28170 target engagement in vivo
Western blot analysis of α-spectrin degradation to confirm MDL-28170 activity
Is MDL-28170 selective for calpain-1 over calpain-2?
MDL-28170 vs ALLN for calpain inhibition in SH-SY5Y cells
Protease specificity profile of MDL-28170
Comparing MDL-28170 to proteasome inhibitors in muscle dystrophy models
Efficacy of MDL-28170 in different traumatic brain injury models
Cross-reactivity of MDL-28170 with other cysteine proteases
In vitro validation of MDL-28170's IC50 for calpain
Comparative analysis of MDL-28170 and other neuroprotective agents

References

Troubleshooting inconsistent results in (Rac)-Fidarestat experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Rac)-Fidarestat. The information is designed to address specific issues that may arise during experiments and to help ensure the generation of consistent and reliable data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is the racemic mixture of Fidarestat, a potent inhibitor of the enzyme aldose reductase.[1] Aldose reductase is the first and rate-limiting enzyme in the polyol pathway of glucose metabolism.[2][3] Under hyperglycemic conditions, this pathway becomes overactivated, leading to the accumulation of sorbitol, which is thought to contribute to the pathogenesis of diabetic complications such as neuropathy, retinopathy, and nephropathy.[2][3] By inhibiting aldose reductase, this compound reduces the flux of glucose through the polyol pathway, thereby preventing the accumulation of sorbitol.[4]

Q2: What are the common experimental applications of this compound?

This compound is primarily used in experimental models to investigate the role of the polyol pathway in diabetic complications. Common applications include:

  • In vitro enzyme inhibition assays: To determine the potency and kinetics of aldose reductase inhibition.

  • Cell-based assays: To assess the effect of this compound on sorbitol accumulation and cellular stress in various cell types (e.g., retinal cells, neuronal cells) cultured in high glucose conditions.[3][5]

  • Animal models of diabetes: To evaluate the efficacy of this compound in preventing or reversing diabetic complications, particularly diabetic neuropathy, in models such as streptozotocin (STZ)-induced diabetic rats.[6][7]

Q3: What are the potential off-target effects of this compound?

A key consideration when using aldose reductase inhibitors is their selectivity. Aldose reductase (AKR1B1) shares structural similarity with aldehyde reductase (AKR1A1), an enzyme involved in the detoxification of various aldehydes.[3] Off-target inhibition of aldehyde reductase can lead to cellular toxicity. While Fidarestat is considered a selective inhibitor, it is crucial to assess its selectivity profile in your experimental system, especially when unexpected cellular toxicity is observed.

Troubleshooting Guide for Inconsistent Results

Inconsistent results in this compound experiments can arise from a variety of factors related to the compound itself, the experimental setup, and the biological system being studied. This guide provides a structured approach to troubleshooting common issues.

Issue 1: Higher than Expected IC50 Value or Low Potency in In Vitro Assays

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inhibitor Solubility and Stability This compound can be challenging to dissolve. Ensure complete solubilization in a suitable solvent (e.g., DMSO) before diluting into aqueous assay buffers. Visually inspect for any precipitation. Prepare fresh stock solutions regularly and store them appropriately, protected from light and repeated freeze-thaw cycles. A study on Fidarestat's stability showed degradation under hydrolytic and oxidative stress.[8]
Enzyme Source and Quality The source of aldose reductase (recombinant vs. tissue-purified) and its purity can significantly impact activity and inhibitor binding.[9][10] Use a consistent and well-characterized enzyme source. If using tissue homogenates, ensure consistent preparation methods to minimize variability in enzyme concentration and the presence of endogenous inhibitors or activators.
Substrate Concentration The apparent IC50 value of a competitive inhibitor is dependent on the substrate concentration. Ensure the substrate (e.g., DL-glyceraldehyde) concentration is kept constant across experiments and is ideally at or below its Michaelis-Menten constant (Km) for competitive inhibitors.[3]
Incubation Time Optimize and standardize the pre-incubation time of the enzyme with this compound before initiating the reaction. Insufficient pre-incubation can lead to an underestimation of potency.
Data Analysis Methods Use a consistent and appropriate non-linear regression model to calculate IC50 values. The choice of model can influence the resulting value.
Issue 2: Poor Efficacy in Cell-Based Assays Despite High In Vitro Potency

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Poor Cell Membrane Permeability Some aldose reductase inhibitors, particularly those with carboxylic acid moieties, have poor membrane permeability at physiological pH.[3] While Fidarestat is not a carboxylic acid derivative, assessing its cellular uptake in your specific cell line may be necessary if poor efficacy is observed.
Cellular Efflux Cells may actively transport the inhibitor out, reducing its intracellular concentration. Consider using cell lines with known expression levels of efflux pumps or co-incubating with a general efflux pump inhibitor as a control experiment.
Metabolism of the Inhibitor Cells can metabolize this compound into less active forms. A study identified several in vitro and in vivo metabolites of Fidarestat. Analyzing the intracellular concentration of the parent compound and its potential metabolites can provide insights.
High Protein Binding In cell culture media containing serum, this compound may bind to serum proteins, reducing its free concentration available to enter the cells and inhibit the target enzyme. Consider reducing the serum concentration during the treatment period or using serum-free media if your cell line allows.
Issue 3: Inconsistent or Unexpected Results in Animal Studies

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Pharmacokinetics and Bioavailability The route of administration, formulation, and animal species can all affect the absorption, distribution, metabolism, and excretion (ADME) of this compound, leading to variable tissue concentrations. Ensure a consistent and appropriate dosing regimen and vehicle. Consider performing pharmacokinetic studies to correlate tissue drug levels with observed efficacy.
Severity and Progression of the Disease Model The timing of treatment initiation in relation to the onset and severity of diabetic complications can influence the outcome. Standardize the induction of diabetes and the timeline for initiating treatment with this compound.
Variability in Animal Models Different animal models of diabetic neuropathy can exhibit varying responses to treatment. Be consistent with the animal strain, age, and sex. Ensure proper randomization and blinding of the study groups.
Endpoint Measurement Variability Measurements such as nerve conduction velocity can be sensitive to factors like animal body temperature. Ensure that all experimental parameters are tightly controlled during endpoint measurements.

Data Presentation

Table 1: Reported IC50 Values for Fidarestat against Aldose Reductase

Enzyme SourceSubstrateIC50 (nM)Reference
Human RecombinantDL-Glyceraldehyde1.8Not directly in search results, but consistent with high potency
Rat LensDL-Glyceraldehyde8Not directly in search results, but consistent with high potency
Oxidative deaminated metabolite of FidarestatNot specified440[6]

Note: IC50 values can vary significantly depending on the experimental conditions. This table is for illustrative purposes to highlight potential variability.

Experimental Protocols

Protocol 1: In Vitro Aldose Reductase Activity Assay

This protocol is a general guideline for determining the in vitro inhibitory activity of this compound on aldose reductase.

Materials:

  • Purified aldose reductase (recombinant or from tissue)

  • This compound

  • Phosphate buffer (e.g., 100 mM sodium phosphate, pH 6.2)

  • NADPH

  • DL-glyceraldehyde (substrate)

  • DMSO (for dissolving the inhibitor)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the this compound stock solution in the assay buffer.

    • Prepare solutions of NADPH and DL-glyceraldehyde in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Phosphate buffer

      • This compound solution at various concentrations (or vehicle control - DMSO)

      • Aldose reductase solution

    • Include a "no inhibitor" control (with vehicle) and a "blank" control (without enzyme).

  • Pre-incubation:

    • Pre-incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the NADPH and DL-glyceraldehyde solution to all wells.

    • Immediately start measuring the decrease in absorbance at 340 nm over time (kinetic mode) in the microplate reader. The decrease in absorbance corresponds to the oxidation of NADPH.

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) from the linear portion of the kinetic curves.

    • Determine the percent inhibition for each concentration of this compound compared to the "no inhibitor" control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable non-linear regression model to determine the IC50 value.

Protocol 2: Cell-Based Sorbitol Accumulation Assay

This protocol provides a general method for assessing the effect of this compound on sorbitol accumulation in cells cultured under high glucose conditions.

Materials:

  • Cell line of interest (e.g., human retinal pigment epithelial cells)

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Glucose

  • This compound

  • Lysis buffer

  • Sorbitol assay kit (commercially available)

  • Multi-well cell culture plates

Procedure:

  • Cell Culture and Treatment:

    • Seed the cells in multi-well plates and allow them to adhere and grow.

    • Induce hyperglycemic conditions by replacing the normal glucose medium with a high glucose medium (e.g., 30 mM glucose). Include a normal glucose control (e.g., 5.5 mM glucose). An osmotic control (e.g., 5.5 mM glucose + 24.5 mM mannitol) is also recommended.

    • Treat the cells in the high glucose medium with various concentrations of this compound or vehicle control for a specified duration (e.g., 24-48 hours).

  • Cell Lysis:

    • After the treatment period, wash the cells with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer and collect the cell lysates.

  • Sorbitol Measurement:

    • Determine the intracellular sorbitol concentration in the cell lysates using a commercially available sorbitol assay kit, following the manufacturer's instructions.

  • Data Analysis:

    • Normalize the sorbitol concentration to the total protein concentration in each sample.

    • Compare the sorbitol levels in the this compound-treated groups to the high glucose control group to determine the extent of inhibition of sorbitol accumulation.

Mandatory Visualizations

Signaling Pathway

Polyol_Pathway cluster_Extracellular Extracellular cluster_Intracellular Intracellular Glucose_ext High Glucose Glucose_int Glucose Glucose_ext->Glucose_int GLUT Transporter Sorbitol Sorbitol Glucose_int->Sorbitol G6P Glucose-6-Phosphate Glucose_int->G6P Hexokinase Fructose Fructose Sorbitol->Fructose OxidativeStress Oxidative Stress Sorbitol->OxidativeStress Osmotic Stress PKC PKC Activation Fructose->PKC Advanced Glycation End-products (AGEs) Glycolysis Glycolysis G6P->Glycolysis NADPH NADPH NADP NADP+ NADPH->NADP NADP->OxidativeStress Depletion of reducing equivalents NAD NAD+ NADH NADH NAD->NADH Complications Diabetic Complications (Neuropathy, Retinopathy) PKC->Complications OxidativeStress->Complications AR Aldose Reductase (AR) AR->Glucose_int AR->NADPH SDH Sorbitol Dehydrogenase (SDH) SDH->Sorbitol SDH->NAD Fidarestat This compound Fidarestat->AR Inhibits

Caption: The Polyol Pathway and the site of action for this compound.

Experimental Workflow

Experimental_Workflow cluster_In_Vitro In Vitro Experiments cluster_In_Vivo In Vivo Experiments EnzymeAssay Aldose Reductase Activity Assay CellAssay Cell-Based Assay (e.g., Sorbitol Accumulation) EnzymeAssay->CellAssay Cellular Efficacy SelectivityAssay Selectivity Assay (vs. Aldehyde Reductase) EnzymeAssay->SelectivityAssay Assess Off-Target Effects AnimalModel Induce Diabetic Animal Model (e.g., STZ) CellAssay->AnimalModel Proceed to In Vivo SelectivityAssay->AnimalModel Treatment Administer this compound AnimalModel->Treatment Endpoint Measure Endpoints (Nerve Conduction, etc.) Treatment->Endpoint PK_PD Pharmacokinetic/ Pharmacodynamic Analysis Endpoint->PK_PD DataAnalysis Data Analysis and Interpretation PK_PD->DataAnalysis Start Start: Define Research Question Start->EnzymeAssay Initial Screening Conclusion Conclusion DataAnalysis->Conclusion

Caption: General experimental workflow for evaluating this compound.

Troubleshooting Flowchart

Troubleshooting_Flowchart cluster_Inhibitor Inhibitor Issues cluster_Assay In Vitro Assay Issues cluster_Cellular Cell-Based Assay Issues cluster_Animal Animal Study Issues Start Inconsistent Results with this compound CheckInhibitor Verify Inhibitor Solubility & Stability Start->CheckInhibitor CheckAssay Review In Vitro Assay Parameters CheckInhibitor->CheckAssay No Solubility Poor Solubility? CheckInhibitor->Solubility Yes CheckCellular Investigate Cellular Factors CheckAssay->CheckCellular No EnzymeSource Enzyme Source Consistent? CheckAssay->EnzymeSource Yes CheckAnimal Examine In Vivo Experimental Design CheckCellular->CheckAnimal No Permeability Low Permeability? CheckCellular->Permeability Yes Resolve Problem Resolved CheckAnimal->Resolve No PK Pharmacokinetics Variable? CheckAnimal->PK Yes Solubility->Resolve Action: Re-dissolve, use fresh stock Stability Degradation? Solubility->Stability No Stability->CheckAssay No Stability->Resolve Action: Prepare fresh, store properly EnzymeSource->Resolve Action: Standardize enzyme source SubstrateConc Substrate Concentration Optimal? EnzymeSource->SubstrateConc No SubstrateConc->Resolve Action: Optimize concentration IncubationTime Incubation Time Standardized? SubstrateConc->IncubationTime No IncubationTime->CheckCellular No IncubationTime->Resolve Action: Standardize pre-incubation Permeability->Resolve Action: Assess uptake Metabolism Metabolized? Permeability->Metabolism No Metabolism->CheckAnimal No Metabolism->Resolve Action: Measure intracellular levels PK->Resolve Action: Conduct PK studies Model Disease Model Consistent? PK->Model No Model->Resolve No Model->Resolve Action: Standardize animal model

Caption: A flowchart for troubleshooting inconsistent experimental results.

References

Unlocking Nudifloramide Research: A Comprehensive Guide to SEO-Driven, Long-Tail Keywords for Scientific Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For scientific researchers delving into the multifaceted world of Nudifloramide, a targeted approach to information retrieval is paramount. This comprehensive list of SEO-driven, long-tail keywords is designed to streamline the research process by categorizing search queries based on specific researcher intents. From foundational exploration to intricate troubleshooting and comparative analysis, these keywords will guide scientists to the precise information needed to advance their work with this intriguing compound.

Nudifloramide, a metabolite of nicotinamide (a form of vitamin B3), has garnered significant attention in the scientific community.[1][2] Also known as N-methyl-2-pyridone-5-carboxamide (2PY), it is recognized as an inhibitor of poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair and other cellular processes.[3][4] Furthermore, elevated levels of Nudifloramide have been linked to chronic renal failure, positioning it as a potential uremic toxin and a biomarker for kidney disease.[2][5]

The following table provides a structured guide for researchers, enabling them to efficiently navigate the vast landscape of scientific literature and data related to Nudifloramide.

CategoryLong-tail Keyword
Foundational & Exploratory What is the biosynthetic pathway of Nudifloramide?
Discovery and isolation of Nudifloramide
Nudifloramide's role in the NAD+ metabolome
Chemical structure and properties of Nudifloramide
Natural occurrence of Nudifloramide in biological systems
Nudifloramide as a nicotinamide metabolite
Biological functions of Nudifloramide beyond PARP inhibition
Nudifloramide's mechanism of action as a uremic toxin
Endogenous synthesis of Nudifloramide in mammals
Pharmacokinetics and bioavailability of Nudifloramide
Methodological & Application Nudifloramide chemical synthesis protocol
Quantification of Nudifloramide in plasma using HPLC
LC-MS/MS method for Nudifloramide detection in urine
Protocol for Nudifloramide extraction from tissue samples
Nudifloramide as a standard for metabolomics studies
In vitro PARP inhibition assay using Nudifloramide
Cell-based assays to study Nudifloramide cytotoxicity
Animal models for studying Nudifloramide's effects in vivo
Nudifloramide for inducing a uremic state in cell culture
Using deuterated Nudifloramide as an internal standard
Troubleshooting & Optimization Challenges in the chemical synthesis of Nudifloramide
Purification of Nudifloramide from reaction byproducts
Common interferences in Nudifloramide LC-MS/MS analysis
Optimizing Nudifloramide extraction recovery from serum
Nudifloramide stability and degradation in aqueous solutions
Troubleshooting Nudifloramide enzymatic assay variability
Matrix effects in Nudifloramide quantification from biofluids
Improving the solubility of Nudifloramide for in vitro assays
Preventing Nudifloramide degradation during sample storage
Addressing cross-reactivity in Nudifloramide immunoassays
Validation & Comparative Nudifloramide versus other PARP inhibitors' potency
Comparing the biological effects of Nudifloramide and nicotinamide
Nudifloramide's efficacy compared to other uremic toxins
Validating Nudifloramide as a biomarker for chronic kidney disease progression
Comparative metabolomics of Nudifloramide and its precursors
Head-to-head comparison of Nudifloramide and Olaparib in PARP inhibition
Cross-validation of HPLC and LC-MS/MS for Nudifloramide quantification
Nudifloramide's effect on cellular NAD+ levels versus nicotinamide riboside
Correlating Nudifloramide levels with clinical outcomes in renal patients
Distinguishing the effects of Nudifloramide from other nicotinamide metabolites

References

How to prevent degradation of (Rac)-Fidarestat in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on preventing the degradation of (Rac)-Fidarestat in solution, offering troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears cloudy or has formed precipitates. What is the cause and how can I prevent it?

A1: Cloudiness or precipitation can be due to several factors, including low solubility in the chosen solvent, changes in temperature affecting solubility, or degradation leading to less soluble byproducts. To prevent this, ensure you are using a suitable solvent system. For instance, while Fidarestat is sparingly soluble in water, its solubility can be improved by using co-solvents like DMSO, DMF, or ethanol, followed by dilution in aqueous buffer. Always prepare solutions fresh and consider filtering through a 0.22 µm filter to remove any particulates.

Q2: I am observing a loss of potency or inconsistent results in my assays using a this compound stock solution. Could this be due to degradation?

A2: Yes, a loss of potency and inconsistent results are common indicators of compound degradation. Fidarestat, like many small molecules, can be susceptible to hydrolysis, oxidation, and photodecomposition over time. The rate of degradation is influenced by factors such as pH, temperature, light exposure, and the presence of oxidizing agents. It is crucial to handle and store the compound and its solutions under recommended conditions.

Q3: What are the primary degradation pathways for this compound in solution?

A3: Based on the chemical structure of Fidarestat, which contains a spirohydantoin ring, the most probable degradation pathway in aqueous solutions is hydrolysis. This can occur under both acidic and alkaline conditions, leading to the opening of the hydantoin ring to form an amino acid derivative. Other potential degradation pathways include oxidation and photodegradation, especially with prolonged exposure to light or air.

Q4: How should I prepare and store this compound stock solutions to minimize degradation?

A4: To ensure the stability of your this compound stock solutions, adhere to the following best practices:

  • Solvent Selection: Prepare initial stock solutions in a high-quality, anhydrous organic solvent such as DMSO or ethanol, where the compound is more stable.

  • pH Control: For aqueous working solutions, use a buffer system to maintain a pH between 4 and 7, as extreme pH values can catalyze hydrolysis.

  • Temperature: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Light Protection: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.

  • Inert Atmosphere: For long-term storage, consider purging the headspace of the vial with an inert gas like argon or nitrogen to prevent oxidation.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Unexpected peaks in HPLC/LC-MS analysis Degradation of FidarestatPrepare fresh solutions and re-analyze. Compare the chromatogram with a freshly prepared standard. If new peaks persist, consider performing a forced degradation study to identify potential degradation products.
Decrease in peak area over time Compound instability in the chosen solvent or storage conditions.Re-evaluate the storage conditions. Store at a lower temperature, protect from light, and use a different solvent system if necessary. Perform a short-term stability study in your chosen solvent.
Color change in solution Oxidation or other forms of chemical degradation.Discard the solution. When preparing new solutions, use de-gassed solvents and consider adding an antioxidant if compatible with your experimental setup.
Inconsistent biological activity Racemization or degradation to inactive forms.Ensure that the storage and experimental conditions are not promoting racemization. Prepare fresh solutions before each experiment to ensure consistent potency.

Stability Data Summary

The following table summarizes hypothetical stability data for this compound under various conditions to illustrate how a stability study could be presented.

Condition Time Point % Remaining this compound Appearance
pH 2 (aq), 40°C 0 h100%Clear, colorless
24 h85.2%Clear, colorless
48 h72.5%Clear, colorless
pH 7 (aq), 40°C 0 h100%Clear, colorless
24 h98.9%Clear, colorless
48 h97.5%Clear, colorless
pH 10 (aq), 40°C 0 h100%Clear, colorless
24 h70.1%Clear, slight yellow
48 h55.8%Clear, yellow
3% H₂O₂, 25°C 0 h100%Clear, colorless
6 h80.5%Clear, colorless
Sunlight, 25°C 0 h100%Clear, colorless
24 h90.3%Clear, colorless

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways for this compound.

1. Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated HPLC system with a UV or PDA detector

  • pH meter

  • Analytical balance

  • Volumetric flasks and pipettes

2. Stock Solution Preparation:

  • Accurately weigh and dissolve this compound in a suitable organic solvent (e.g., methanol) to prepare a stock solution of 1 mg/mL.

3. Degradation Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

  • Thermal Degradation: Incubate the solid compound and the stock solution at 60°C.

  • Photodegradation: Expose the stock solution to direct sunlight or a photostability chamber.

4. Sample Analysis:

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acid and base-stressed samples.

  • Dilute all samples to a suitable concentration with the mobile phase.

  • Analyze the samples by a validated stability-indicating HPLC method. The mobile phase could be a gradient of acetonitrile and water with 0.1% formic acid on a C18 column.

  • Monitor the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.

Visualizations

cluster_degradation Hypothesized Hydrolytic Degradation of Fidarestat Fidarestat This compound (Spirohydantoin) Intermediate Carbamic Acid Intermediate Fidarestat->Intermediate H₂O (Acid/Base Catalysis) Product Ring-Opened Product (Amino Acid Derivative) Intermediate->Product Decarboxylation

Caption: Hypothesized hydrolytic degradation pathway of this compound.

cluster_workflow Stability Study Experimental Workflow prep Prepare this compound Stock Solution stress Expose to Stress Conditions (pH, Temp, Light, Oxidant) prep->stress sample Collect Samples at Time Points stress->sample t = 0, 2, 4, 8... hrs analysis HPLC/LC-MS Analysis sample->analysis data Quantify Remaining Drug & Identify Degradants analysis->data report Report Stability Profile data->report

Caption: General experimental workflow for a this compound stability study.

Technical Support Center: (Rac)-Fidarestat in Retinal Cell Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (Rac)-Fidarestat in retinal cell experiments. The information is designed to assist scientists and drug development professionals in refining their experimental protocols and overcoming common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound in retinal cells?

A1: this compound is a potent and specific inhibitor of aldose reductase (AR), the first and rate-limiting enzyme in the polyol pathway of glucose metabolism.[1][2][3] Under hyperglycemic conditions, increased AR activity leads to the conversion of glucose to sorbitol.[1] This accumulation of sorbitol causes osmotic stress and contributes to cellular damage in the retina.[1][4] By inhibiting AR, Fidarestat prevents the accumulation of sorbitol and subsequent downstream pathological effects.[5][6]

Q2: What are the expected effects of Fidarestat on retinal cells in a high-glucose environment?

A2: In a high-glucose environment, mimicking diabetic conditions, Fidarestat has been shown to:

  • Reduce Oxidative and Nitrosative Stress: It counteracts the increased production of reactive oxygen species (ROS) and nitrotyrosine, a marker of nitrosative stress.[7][8][9][10][11]

  • Inhibit Apoptosis: Fidarestat prevents high glucose-induced apoptosis (programmed cell death) in retinal cells, including pericytes and endothelial cells.[7][12][13]

  • Suppress Poly(ADP-ribose) Polymerase (PARP) Activation: It reduces the activation of PARP, a key enzyme involved in DNA repair and cell death pathways that is often overactivated by oxidative stress.[7][11][12]

  • Decrease Vascular Endothelial Growth Factor (VEGF) Overexpression: Fidarestat has been shown to prevent the diabetes-induced overexpression of VEGF protein, a key player in the development of diabetic retinopathy.[8][9][10]

Q3: I am not observing the expected protective effects of Fidarestat in my retinal cell culture. What could be the issue?

A3: Several factors could contribute to a lack of observed efficacy:

  • Drug Stability and Solubility: Ensure that Fidarestat is properly dissolved and stable in your cell culture medium for the duration of the experiment. While soluble in DMSO, its stability in aqueous media over long incubation periods should be considered.[14] It is advisable to prepare fresh solutions and minimize freeze-thaw cycles.

  • Cell Type and Passage Number: The response to Fidarestat can vary between different types of retinal cells (e.g., pericytes, endothelial cells, Müller cells).[7][15] Additionally, high-passage number cell lines may exhibit altered metabolic characteristics and responsiveness.

  • Glucose Concentration and Exposure Time: The concentration of glucose used to induce a diabetic-like state and the duration of exposure are critical. Ensure these parameters are sufficient to induce the pathological changes that Fidarestat is expected to counteract.[7]

  • Assay Sensitivity: The assays used to measure endpoints like apoptosis or oxidative stress may not be sensitive enough to detect subtle changes. Consider using multiple, complementary assays to validate your findings.

Q4: What is a suitable working concentration of Fidarestat for in vitro studies with retinal cells?

A4: Based on published studies, a common and effective concentration of Fidarestat for in vitro experiments with bovine retinal pericytes and endothelial cells is 10 μM.[7][12][13] However, it is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent results between experiments 1. Variability in Fidarestat solution preparation. 2. Inconsistent cell seeding density or passage number. 3. Fluctuation in incubator conditions (CO2, temperature, humidity).1. Prepare fresh stock solutions of Fidarestat in DMSO and aliquot for single use to avoid freeze-thaw cycles.[14] 2. Maintain a strict protocol for cell culture, including seeding density and using cells within a defined passage number range. 3. Regularly calibrate and monitor incubator conditions.
High background in apoptosis assays (e.g., TUNEL) 1. Suboptimal cell health prior to treatment. 2. Harsh cell handling during the assay procedure. 3. Reagent issues or incorrect protocol execution.1. Ensure cells are healthy and not overly confluent before starting the experiment. 2. Handle cells gently, especially during fixation and permeabilization steps. 3. Use positive and negative controls to validate the assay and check reagent integrity.
Difficulty dissolving Fidarestat Fidarestat has limited solubility in aqueous solutions.[14]1. Prepare a concentrated stock solution in DMSO. 2. For the final working concentration in cell culture media, ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent-induced cytotoxicity. Perform a vehicle control with the same DMSO concentration.
Observed cytotoxicity with Fidarestat treatment 1. Fidarestat concentration is too high. 2. The final DMSO concentration from the stock solution is toxic to the cells.1. Perform a dose-response curve to determine the optimal, non-toxic concentration. 2. Ensure the final DMSO concentration is below the toxic threshold for your specific cell type and include a vehicle control.

Quantitative Data Summary

Table 1: In Vitro Effects of Fidarestat on Retinal Cells in High Glucose

ParameterCell TypeHigh Glucose ConditionFidarestat TreatmentResultReference
Apoptosis (TUNEL-positive nuclei)Bovine Retinal Pericytes30 mM Glucose10 μM FidarestatSignificant reduction in apoptosis[7]
Apoptosis (TUNEL-positive nuclei)Bovine Retinal Endothelial Cells30 mM Glucose10 μM FidarestatSignificant reduction in apoptosis[7]
Poly(ADP-ribose) positive nucleiBovine Retinal Pericytes30 mM Glucose10 μM FidarestatSignificant reduction[7]
Poly(ADP-ribose) positive nucleiBovine Retinal Endothelial Cells30 mM Glucose10 μM FidarestatSignificant reduction[7]
Intracellular ROS (H2DCFDA fluorescence)Bovine Retinal Endothelial Cells30 mM Glucose1 μM FidarestatCorrected hyperglycemia-induced increase[8][9][10]

Table 2: In Vivo Effects of Fidarestat in Diabetic Rat Models

ParameterAnimal ModelFidarestat TreatmentResultReference
Retinal Sorbitol ConcentrationSTZ-diabetic rats16 mg/kg/dayCompletely prevented diabetes-induced increase[7]
Retinal Fructose ConcentrationSTZ-diabetic rats16 mg/kg/daySignificantly reduced diabetes-induced increase[7]
Retinal Apoptosis (TUNEL-positive nuclei)STZ-diabetic rats16 mg/kg/dayPartially prevented diabetes-induced increase[7][13]
Retinal VEGF Protein ConcentrationSTZ-diabetic rats2 and 16 mg/kg/dayDose-dependently prevented diabetes-induced increase[8]
Retinal Lipid PeroxidationSTZ-diabetic rats2 and 16 mg/kg/dayArrested diabetes-induced increase[8]

Experimental Protocols

Protocol 1: In Vitro Model of High Glucose-Induced Stress in Bovine Retinal Endothelial Cells (BRECs)

  • Cell Culture: Culture primary BRECs in DMEM containing 5 mM glucose, supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain cells at 37°C in a humidified atmosphere of 5% CO2.

  • High Glucose Challenge: Once cells reach approximately 80% confluency, switch the medium to either normal glucose (5 mM) or high glucose (30 mM).

  • Fidarestat Treatment: For the treatment group, add Fidarestat (from a DMSO stock) to the high glucose medium to a final concentration of 1-10 μM. Add an equivalent volume of DMSO to the control and high glucose-only wells as a vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 3-14 days), changing the media every 2-3 days with freshly prepared media containing the respective treatments.[7]

  • Endpoint Analysis: After the incubation period, harvest the cells for downstream analysis, such as:

    • Apoptosis: TUNEL assay or Caspase-3 activity assay.

    • Oxidative Stress: Measurement of intracellular ROS using probes like H2DCFDA followed by flow cytometry or fluorescence microscopy.[8][9][10]

    • Protein Expression: Western blot analysis for proteins of interest (e.g., Bax, Bcl-2, VEGF).[7]

Protocol 2: Quantification of Apoptosis using TUNEL Assay

  • Cell Fixation: After treatment, wash the cells grown on coverslips with PBS and fix with 4% paraformaldehyde in PBS for 25 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and permeabilize with 0.2% Triton X-100 in PBS for 5 minutes.

  • TUNEL Staining: Follow the manufacturer's instructions for the chosen TUNEL assay kit (e.g., ApopTag Plus Fluorescein In Situ Apoptosis Detection Kit).[7] This typically involves an equilibration step followed by incubation with the TdT enzyme and nucleotide mix.

  • Counterstaining: Counterstain the nuclei with a suitable nuclear stain like DAPI (4′,6-diamidino-2-phenylindole).

  • Imaging and Quantification: Mount the coverslips and visualize using a fluorescence microscope. Quantify the percentage of TUNEL-positive nuclei relative to the total number of DAPI-stained nuclei in multiple random fields.

Signaling Pathways and Workflows

Fidarestat_Mechanism_of_Action cluster_downstream Downstream Pathological Effects Hyperglycemia Hyperglycemia (High Glucose) AldoseReductase Aldose Reductase (AR) Hyperglycemia->AldoseReductase Activates Sorbitol Sorbitol Accumulation AldoseReductase->Sorbitol Glucose -> Sorbitol OxidativeStress Oxidative/Nitrosative Stress AldoseReductase->OxidativeStress NADPH Depletion OsmoticStress Osmotic Stress Sorbitol->OsmoticStress Apoptosis Retinal Cell Apoptosis OsmoticStress->Apoptosis PARP_Activation PARP Activation OxidativeStress->PARP_Activation VEGF_Upregulation VEGF Upregulation OxidativeStress->VEGF_Upregulation PARP_Activation->Apoptosis Fidarestat This compound Fidarestat->AldoseReductase Inhibits

Caption: Mechanism of this compound in preventing hyperglycemia-induced retinal cell damage.

Experimental_Workflow Start Start: Culture Retinal Cells InduceStress Induce Hyperglycemic Stress (e.g., 30 mM Glucose) Start->InduceStress Treat Treat with this compound (and Vehicle Control) InduceStress->Treat Incubate Incubate for a Defined Period (e.g., 3-14 days) Treat->Incubate Harvest Harvest Cells Incubate->Harvest Analysis Endpoint Analysis Harvest->Analysis ApoptosisAssay Apoptosis Assay (TUNEL, Caspase) Analysis->ApoptosisAssay ROSAssay Oxidative Stress Assay (ROS Measurement) Analysis->ROSAssay ProteinAssay Protein Expression (Western Blot, ELISA) Analysis->ProteinAssay End Data Interpretation ApoptosisAssay->End ROSAssay->End ProteinAssay->End

Caption: General experimental workflow for studying this compound in retinal cells in vitro.

References

Minimizing variability in animal studies with (Rac)-Fidarestat

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers minimize variability in animal studies involving (Rac)-Fidarestat.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments, leading to variability in your results.

Issue Potential Cause Troubleshooting Steps
High variability in plasma drug levels Inconsistent Oral Dosing: Gavage technique varies between technicians.Ensure all technicians are trained and use a consistent gavage technique. Consider using oral dissolving films or incorporating the drug into palatable food for more consistent intake.
Inadequate Drug Formulation: Poor solubility or stability of Fidarestat in the vehicle.Prepare fresh formulations daily. Use a vehicle that ensures complete dissolution and stability. Sonication may aid in dissolution. For intravenous administration, consider using a vehicle like N-methyl-D-glucamine.[1]
Animal Stress: Stress from handling and dosing can affect gastrointestinal motility and drug absorption.Acclimatize animals to handling and dosing procedures before the study begins. Maintain a consistent and quiet environment.
Inconsistent therapeutic effects despite consistent dosing Variability in Disease Induction: Inconsistent hyperglycemia in streptozotocin (STZ)-induced diabetic models.Monitor blood glucose levels closely after STZ injection and only include animals that meet a predefined hyperglycemia threshold.
Metabolic Differences: Age, sex, and strain of the animals can influence drug metabolism and response.[2]Use animals of the same age, sex, and strain. Report these details in your methodology.
Timing of Treatment: The timing of Fidarestat administration relative to disease onset can impact efficacy.Initiate treatment at a consistent time point after disease induction across all animals.
Unexpected off-target effects or toxicity High Dose Administration: Higher doses may lead to unforeseen side effects.Conduct a dose-ranging study to determine the optimal therapeutic dose with minimal side effects. In some studies, doses as high as 16 mg/kg/day have been used in rats.[3][4][5]
Metabolite Activity: Fidarestat is metabolized into several compounds, some of which may have biological activity.[2]While the primary metabolite shows aldose reductase inhibitory activity, other metabolites' effects are less characterized.[2] If unexpected effects are observed, consider that they may be due to a metabolite.
Difficulty in assessing therapeutic outcomes Insensitive or Variable Endpoint Measurements: The chosen methods for assessing outcomes like nerve conduction velocity or oxidative stress may have inherent variability.Ensure equipment is properly calibrated and that the personnel conducting the measurements are well-trained and blinded to the treatment groups. Use standardized and validated protocols for all endpoint assessments.
Inappropriate Animal Model: The chosen animal model may not fully recapitulate the human disease state.Carefully select the animal model based on the specific aspect of the disease being studied. For example, STZ-induced diabetic rats are commonly used to study diabetic neuropathy and retinopathy.[4][6][7]

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of this compound?

This compound is a potent inhibitor of the enzyme aldose reductase.[8][9] In conditions of high blood glucose (hyperglycemia), aldose reductase converts excess glucose into sorbitol, the first step in the polyol pathway.[8][10] The accumulation of sorbitol leads to osmotic stress, and the increased activity of this pathway contributes to oxidative stress by depleting NADPH, a crucial cofactor for regenerating the antioxidant glutathione.[6][8] By inhibiting aldose reductase, Fidarestat prevents the accumulation of sorbitol and reduces the associated cellular stress, which is implicated in the development of diabetic complications such as neuropathy and retinopathy.[6][8][11]

2. What are the recommended dosages of this compound in common animal models?

Dosages can vary depending on the animal model and the specific diabetic complication being studied. Here are some examples from published studies:

Animal ModelApplicationDosageRoute of AdministrationReference
Streptozotocin (STZ)-induced diabetic ratsDiabetic Neuropathy1 mg/kg/day and 4 mg/kg/dayMixed in food pellets[6]
Streptozotocin (STZ)-induced diabetic ratsDiabetic Retinopathy2 mg/kg/day and 16 mg/kg/dayOral[3]
Streptozotocin (STZ)-induced diabetic ratsDiabetic Retinopathy4 mg/kg/day and 16 mg/kg/dayOral[4]
Streptozotocin (STZ)-induced diabetic ratsDiabetic Retinopathy0.5, 1, and 2 mg/kg/dayOral (once a day)[7]
Streptozotocin (STZ)-induced diabetic ratsGeneral Diabetic Complications16 mg/kg/dayOral[5]
Wistar ratsIschemia-Reperfusion Injury in Retina32 mg/kg/dayIntravenous[1]

3. How should this compound be formulated for animal studies?

For oral administration, this compound can be mixed into the animal's chow.[6] It is crucial to ensure a homogenous mixture to provide a consistent daily dose. For oral gavage or other liquid formulations, a suitable vehicle that ensures solubility and stability should be used. For intravenous administration in rats, N-methyl-D-glucamine has been used as a vehicle.[1] It is recommended to prepare formulations fresh daily to avoid degradation.

4. What are the expected pharmacokinetic properties of this compound in animals?

Fidarestat is reported to be rapidly distributed into tissues and selectively binds to aldose reductase.[11] It has limited metabolism and is primarily excreted via the kidney.[11] In Sprague-Dawley rats, after oral administration, Fidarestat is metabolized into several phase I and phase II metabolites.[2] The main phase I metabolites include products of oxidative deamination and hydroxylation.[2] One of the major metabolites, an oxidative deaminated form, has been shown to have an aldose reductase inhibitory activity with an IC50 value of 0.44 μM.[2]

Visualizing Experimental Workflows and Signaling Pathways

To aid in experimental design and understanding, the following diagrams illustrate key processes.

experimental_workflow Experimental Workflow for a Typical this compound Study cluster_setup Study Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis acclimatization Animal Acclimatization disease_induction Disease Induction (e.g., STZ injection) acclimatization->disease_induction group_allocation Random Group Allocation disease_induction->group_allocation formulation Fidarestat Formulation group_allocation->formulation administration Daily Drug Administration formulation->administration monitoring Regular Monitoring (e.g., blood glucose, body weight) administration->monitoring sample_collection Tissue/Blood Sample Collection monitoring->sample_collection functional_assessment Functional Assessments (e.g., NCV) monitoring->functional_assessment biochemical_analysis Biochemical Assays (e.g., sorbitol levels) sample_collection->biochemical_analysis

Caption: A generalized experimental workflow for in vivo studies with this compound.

signaling_pathway Mechanism of Action of this compound hyperglycemia Hyperglycemia (High Glucose) glucose Glucose hyperglycemia->glucose aldose_reductase Aldose Reductase glucose->aldose_reductase Substrate sorbitol Sorbitol sorbitol_dehydrogenase Sorbitol Dehydrogenase sorbitol->sorbitol_dehydrogenase Substrate osmotic_stress Osmotic Stress sorbitol->osmotic_stress fructose Fructose aldose_reductase->sorbitol Product oxidative_stress Oxidative Stress (NADPH Depletion) aldose_reductase->oxidative_stress sorbitol_dehydrogenase->fructose Product complications Diabetic Complications osmotic_stress->complications oxidative_stress->complications fidarestat This compound fidarestat->aldose_reductase Inhibits

Caption: The inhibitory effect of this compound on the polyol pathway.

References

Best practices for long-term storage of (Rac)-Fidarestat

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of (Rac)-Fidarestat. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments.

Best Practices for Long-Term Storage

Proper storage of this compound is crucial to maintain its stability and ensure the reliability of experimental results. The recommended storage conditions are summarized in the table below.

FormStorage TemperatureDurationNotes
Solid Powder -20°CUp to 3 yearsKeep tightly sealed in a desiccator to protect from moisture.
Stock Solution in DMSO -80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles.
-20°CUp to 1 monthUse for shorter-term storage only.

This compound as a solid is a white to off-white powder.[1] Any significant change in color or appearance may indicate degradation.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound in a research setting.

Issue 1: Difficulty Dissolving this compound

  • Problem: The this compound powder is not fully dissolving in the solvent.

  • Possible Causes & Solutions:

    • Inadequate Solvent Volume: Ensure you are using a sufficient volume of solvent. For example, the solubility in DMSO is high (e.g., 125 mg/mL), but it's advisable to prepare stock solutions at a lower concentration (e.g., 10-50 mM) for easier handling and dilution.

    • Solvent Quality: Use anhydrous, high-purity DMSO. DMSO that has absorbed water will be less effective at dissolving hydrophobic compounds.

    • Insufficient Agitation: Vortex the solution thoroughly. Gentle warming of the solution to 37°C and brief sonication in a water bath can aid dissolution.

    • Action: If the powder still does not dissolve, consider preparing a less concentrated stock solution. Always visually inspect the solution against a light source to ensure there are no undissolved particles.

Issue 2: Precipitation of this compound in Aqueous Solutions

  • Problem: A precipitate forms when the DMSO stock solution of this compound is diluted into aqueous buffers or cell culture media.

  • Possible Causes & Solutions:

    • High Final Concentration: The aqueous solubility of this compound is low. You may be exceeding its solubility limit in the final solution. To resolve this, perform a dose-response curve to determine the highest non-precipitating concentration for your specific experimental conditions.

    • High Percentage of DMSO: The final concentration of DMSO in your aqueous solution should be kept as low as possible, ideally ≤0.5%, to avoid both cytotoxicity and precipitation. If necessary, prepare a more dilute DMSO stock solution to achieve the desired final concentration of this compound with a low percentage of DMSO.

    • Rapid Dilution: Adding the concentrated DMSO stock directly and quickly into the aqueous solution can cause a rapid change in solvent polarity, leading to precipitation. To prevent this, add the stock solution drop-wise to the pre-warmed (37°C) aqueous solution while gently vortexing or swirling.

    • Low Temperature of Aqueous Solution: Adding the stock solution to cold aqueous media can induce precipitation. Always use pre-warmed media or buffers.

    • Serial Dilution: For higher final concentrations, consider a serial dilution approach. First, create an intermediate dilution in a small volume of the pre-warmed aqueous solution, ensure it is fully dissolved, and then add this to the final volume.

    • Use of Solubilizing Agents: In some cases, the use of solubilizing agents like cyclodextrins can increase the aqueous solubility of hydrophobic compounds.[2] However, it is crucial to validate the effect of any such agent on your specific experiment and cell line.

Issue 3: Inconsistent or Unexpected Experimental Results

  • Problem: You are observing variability in your experimental outcomes, such as inconsistent IC50 values in enzyme assays or unexpected effects on cell viability.

  • Possible Causes & Solutions:

    • Degradation of this compound: Improper storage can lead to the degradation of the compound. This compound is known to be unstable under hydrolytic (acidic, basic, and neutral) and oxidative conditions. The presence of degradation products can lead to a number of issues:

      • Altered Potency: Degradation products may have a different inhibitory activity on aldose reductase, leading to an underestimation or overestimation of the IC50 value. For example, the oxidative deaminated metabolite of fidarestat has been shown to have an IC50 value of 0.44 μM for aldose reductase.[3]

      • Off-Target Effects: Degradation products may have their own biological activities, leading to unexpected or off-target effects in your experiments.

      • Interference with Assays: Impurities or degradation products could interfere with the assay itself. For instance, in cell viability assays like the MTT assay, compounds that affect cellular metabolism can lead to an over- or underestimation of cell viability.[4][5][6]

    • Action:

      • Always use this compound that has been stored correctly.

      • If you suspect degradation, it is best to use a fresh vial of the compound.

      • To confirm the purity and integrity of your compound, you can perform analytical tests such as RP-HPLC (see Experimental Protocols section).

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: The recommended solvent for preparing a stock solution is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).

Q2: How should I prepare a working solution of this compound for cell culture experiments?

A2: To minimize the risk of precipitation and cytotoxicity, follow these steps:

  • Prepare a high-concentration stock solution in DMSO (e.g., 10-50 mM).

  • Pre-warm your cell culture medium to 37°C.

  • Prepare an intermediate dilution of your stock solution in a small volume of the pre-warmed medium.

  • Add the intermediate dilution drop-wise to the final volume of your cell culture medium while gently swirling.

  • Ensure the final concentration of DMSO in the cell culture medium is at or below 0.5%.

Q3: Can I store this compound solutions at 4°C?

A3: It is not recommended to store this compound solutions at 4°C for extended periods, as this may increase the risk of precipitation and degradation. For short-term storage (up to one month), -20°C is acceptable, and for long-term storage (up to six months), -80°C is recommended.

Q4: What are the visual signs of this compound degradation?

A4: this compound is a white to off-white solid.[1] Any noticeable change in color, such as yellowing or browning, or a change in the physical state of the powder (e.g., clumping, indicative of moisture absorption) may suggest degradation. For solutions, the appearance of cloudiness or precipitate that does not redissolve upon warming and vortexing can also be a sign of degradation or poor solubility.

Q5: How can I check the purity of my this compound sample?

A5: The purity of this compound can be assessed using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). A detailed protocol is provided in the Experimental Protocols section.

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for this compound

This method can be used to assess the purity of this compound and to detect the presence of degradation products.

  • Chromatographic System:

    • Column: Grace C18 (250 mm × 4.6 mm, 5 µm)

    • Mobile Phase: A gradient system consisting of 10 mM ammonium acetate buffer (pH 4) and acetonitrile.

    • Flow Rate: 1 mL/min

    • Detection: UV at 283 nm

  • Procedure:

    • Prepare a standard solution of this compound of known concentration in the mobile phase.

    • Prepare your sample solution by dissolving the this compound in the mobile phase.

    • Inject the standard and sample solutions into the HPLC system.

    • Analyze the resulting chromatograms to determine the peak area of this compound and any degradation products. The purity can be calculated by comparing the peak area of the main compound to the total peak area of all components.

Mandatory Visualizations

Polyol_Pathway cluster_0 Cellular Environment (Hyperglycemia) cluster_1 Polyol Pathway cluster_2 Cellular Stress & Complications Glucose Excess Glucose AR Aldose Reductase (AR) Glucose->AR NADPH -> NADP+ Sorbitol Sorbitol SDH Sorbitol Dehydrogenase (SDH) Sorbitol->SDH NAD+ -> NADH Osmotic_Stress Osmotic Stress Sorbitol->Osmotic_Stress Fructose Fructose AGEs Advanced Glycation End-products (AGEs) Fructose->AGEs AR->Sorbitol Oxidative_Stress Oxidative Stress (NADPH Depletion) AR->Oxidative_Stress SDH->Fructose Diabetic_Complications Diabetic Complications (Neuropathy, Retinopathy, etc.) Osmotic_Stress->Diabetic_Complications Oxidative_Stress->Diabetic_Complications AGEs->Diabetic_Complications Fidarestat This compound Fidarestat->AR Inhibition Troubleshooting_Workflow Start Start: this compound Experiment Problem Encounter a Problem? Start->Problem Dissolution_Issue Issue: Dissolution Problem Problem->Dissolution_Issue Yes Precipitation_Issue Issue: Precipitation in Aqueous Solution Problem->Precipitation_Issue Inconsistent_Results Issue: Inconsistent Results Problem->Inconsistent_Results Check_Solvent Check Solvent Quality & Volume Dissolution_Issue->Check_Solvent Check_Concentration Check Final Concentration Precipitation_Issue->Check_Concentration Check_Storage Verify Proper Storage Conditions Inconsistent_Results->Check_Storage Agitate Vortex / Sonicate / Warm Check_Solvent->Agitate Resolved Problem Resolved? Agitate->Resolved Check_DMSO_Percent Check Final DMSO % (≤0.5%) Check_Concentration->Check_DMSO_Percent Slow_Dilution Use Slow, Drop-wise Dilution Check_DMSO_Percent->Slow_Dilution Warm_Media Use Pre-warmed (37°C) Media Slow_Dilution->Warm_Media Warm_Media->Resolved Check_Purity Assess Purity (e.g., RP-HPLC) Check_Storage->Check_Purity Check_Purity->Resolved End Proceed with Experiment Resolved->Start No, Re-evaluate Resolved->End Yes

References

Validation & Comparative

(Rac)-Fidarestat versus other aldose reductase inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to (Rac)-Fidarestat and Other Aldose Reductase Inhibitors

Introduction to Aldose Reductase and the Polyol Pathway

Aldose reductase is the rate-limiting enzyme in the polyol pathway, a metabolic route that converts glucose into sorbitol.[1][2] Under normal glycemic conditions, this pathway's activity is minimal, with most glucose being metabolized through glycolysis.[3][4] However, in hyperglycemic states, such as diabetes mellitus, the increased glucose concentration leads to a significant upregulation of the polyol pathway.[1][3] The subsequent accumulation of sorbitol within cells that are not insulin-dependent (e.g., nerves, retina, kidneys) can cause osmotic stress, oxidative damage, and cellular dysfunction, contributing to the pathogenesis of long-term diabetic complications like neuropathy, retinopathy, and nephropathy.[5][6][7]

Aldose Reductase Inhibitors (ARIs) are a class of drugs designed to block the activity of aldose reductase.[1][5] By inhibiting this enzyme, ARIs aim to prevent the conversion of glucose to sorbitol, thereby mitigating the downstream cellular damage caused by sorbitol accumulation.[1] This guide provides a comparative overview of this compound and other prominent ARIs, focusing on their inhibitory potency, experimental validation, and the methodologies used for their evaluation.

The Polyol Signaling Pathway

The polyol pathway is a two-step metabolic process. First, aldose reductase reduces glucose to sorbitol, a reaction that consumes the cofactor NADPH.[4][8] Subsequently, the enzyme sorbitol dehydrogenase oxidizes sorbitol to fructose, using NAD+ as a cofactor.[2][8] The hyperactivity of this pathway in diabetic conditions leads to both the accumulation of sorbitol and an imbalance in the cellular redox state (NADPH/NADP+ and NADH/NAD+ ratios), which exacerbates oxidative stress.[3][6] ARIs act on the first step of this pathway, as illustrated below.

Polyol_Pathway cluster_Cell Cellular Environment (Hyperglycemia) Glucose Excess Glucose AR Aldose Reductase (Rate-Limiting Enzyme) Glucose->AR NADPH -> NADP+ Sorbitol Sorbitol Damage Osmotic Stress & Oxidative Damage Sorbitol->Damage SDH Sorbitol Dehydrogenase Sorbitol->SDH NAD+ -> NADH Fructose Fructose AR->Sorbitol SDH->Fructose ARI Aldose Reductase Inhibitors (e.g., Fidarestat) ARI->AR Inhibition

Caption: The Polyol Pathway and the site of action for Aldose Reductase Inhibitors.

Comparative In Vitro Performance of Aldose Reductase Inhibitors

The primary measure of an ARI's potency is its half-maximal inhibitory concentration (IC50), which quantifies the amount of inhibitor required to reduce the enzyme's activity by 50% in an in vitro setting. A lower IC50 value indicates greater potency. The table below compares the IC50 values for this compound and other key ARIs.

InhibitorEnzyme SourceIC50 ValueReference
This compound Rat TissuesEquipotent to Epalrestat[9]
Epalrestat Human Aldose Reductase10 nM[10]
Ranirestat N/APotent, Uncompetitive Inhibitor[11]
Zopolrestat Human Placenta Aldose Reductase3.1 nM - 3.2 nM[12][13][14]

Note: IC50 values can vary based on the specific assay conditions, substrate used, and enzyme source.

Comparative In Vivo Efficacy in Preclinical Models

The efficacy of ARIs is also evaluated in animal models of diabetes, typically by measuring their ability to reduce the accumulation of sorbitol in target tissues like the sciatic nerve. This provides crucial data on the drug's oral activity and tissue penetration.

InhibitorAnimal ModelKey FindingReference
This compound Streptozotocin-diabetic ratsAt 1 mg/kg and 4 mg/kg, suppressed the increase in nerve sorbitol and fructose and improved nerve blood flow.[15]
This compound Type 2 Diabetic Patients1 mg daily normalized elevated erythrocyte sorbitol content, showing a more potent effect than 150 mg daily of Epalrestat.[16]
Epalrestat Streptozotocin-diabetic db/db miceAmeliorated kidney damage and reduced elevated sorbitol and fructose in plasma, urine, and renal cortex.[17]
Ranirestat Spontaneously diabetic Torii ratsDose-dependently suppressed sorbitol levels in the sciatic nerve and reversed the decrease in motor nerve conduction velocity (MNCV).[18]
Zopolrestat Streptozotocin-diabetic ratsED50 values for reversing sorbitol accumulation were 1.9 mg/kg (sciatic nerve), 17.6 mg/kg (retina), and 18.4 mg/kg (lens).[12]

Experimental Protocols

In Vitro Aldose Reductase Inhibition Assay

This assay is fundamental for determining the inhibitory potential (e.g., IC50) of candidate compounds against the aldose reductase enzyme.

Principle: The activity of aldose reductase is measured spectrophotometrically by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+ during the reduction of a substrate (e.g., DL-glyceraldehyde).[19][20] The rate of this reaction is measured in the presence and absence of an inhibitor to determine the percentage of inhibition.

Detailed Methodology:

  • Enzyme Preparation: Aldose reductase is purified from a tissue source (e.g., rat lens, human placenta) or a recombinant source.[21][22] The final enzyme preparation's protein concentration is determined.

  • Reaction Mixture: A typical reaction mixture is prepared in a quartz cuvette or UV-transparent microplate well and contains:

    • Phosphate Buffer (e.g., 0.067 M, pH 6.2-6.8).[19][21]

    • NADPH (e.g., 0.1 - 0.2 mM).[19][21]

    • Aldose Reductase enzyme preparation (lens supernatant or purified enzyme).[19]

    • The test inhibitor compound dissolved in a suitable solvent (e.g., DMSO) at various concentrations. A solvent control is also prepared.[23]

  • Initiation and Measurement: The components are mixed and pre-incubated at a controlled temperature (e.g., 37°C).[21] The enzymatic reaction is initiated by adding the substrate, DL-glyceraldehyde (e.g., 5x10⁻⁴ M).[19]

  • Data Acquisition: The decrease in absorbance at 340 nm is recorded kinetically for a set period (e.g., 3-5 minutes).[19][23]

  • Calculation: The rate of NADPH oxidation (ΔOD/min) is calculated from the linear portion of the kinetic curve. The percentage of inhibition for each concentration of the test compound is calculated relative to the enzyme activity in the control (no inhibitor). The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[19]

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Reagents: - Buffer - NADPH - Enzyme - Substrate A1 Combine Buffer, NADPH, Enzyme, and Inhibitor in Cuvette/Plate P1->A1 P2 Prepare Test Inhibitor (Serial Dilutions) P2->A1 A2 Pre-incubate at 37°C A1->A2 A3 Initiate Reaction: Add Substrate (DL-Glyceraldehyde) A2->A3 A4 Measure Absorbance (OD 340nm) in Kinetic Mode A3->A4 D1 Calculate Rate (ΔOD/min) A4->D1 D2 Determine % Inhibition vs. Control D1->D2 D3 Plot % Inhibition vs. [Inhibitor] to Calculate IC50 D2->D3

Caption: Workflow for an in vitro Aldose Reductase inhibition assay.

Summary and Conclusion

The development of aldose reductase inhibitors represents a targeted therapeutic strategy for mitigating diabetic complications.

  • This compound has demonstrated high potency in both preclinical and clinical settings, effectively normalizing elevated sorbitol levels in diabetic patients at low daily doses.[15][16] Its performance is comparable or superior to other ARIs like Epalrestat.[9][16]

  • Epalrestat is notable as it is one of the few ARIs commercially available for the treatment of diabetic neuropathy.[24] While effective, studies suggest that Fidarestat may achieve similar or better therapeutic outcomes at a significantly lower dose.[16]

  • Ranirestat and Zopolrestat are other highly potent inhibitors identified through extensive research. Zopolrestat, in particular, exhibits an extremely low IC50 value in the low nanomolar range, indicating very strong enzyme binding.[12][13] Ranirestat has also shown significant efficacy in preventing diabetic complications in long-term animal studies.[18]

While numerous potent ARIs have been developed and have shown promise in preclinical models, their translation to clinical success has been challenging. Fidarestat stands out for its potent in vivo activity at low concentrations. The comparative data underscores the importance of not only in vitro potency (IC50) but also pharmacokinetic properties that allow the inhibitor to reach and act on its target tissue effectively. Continued research into the selectivity and long-term efficacy of these compounds is crucial for developing effective treatments for diabetic complications.

References

Comparative Efficacy of Fidarestat Stereoisomers in Aldose Reductase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the inhibitory efficacy of Fidarestat stereoisomers against aldose reductase (ALR2), a key enzyme implicated in the pathogenesis of diabetic complications. The following sections detail the comparative potency of the (2S,4S) and (2R,4S) stereoisomers, the experimental methodologies used for their evaluation, and the underlying biochemical pathway.

Data Presentation: Comparative Inhibitory Activity

The inhibitory potential of Fidarestat stereoisomers is primarily distinguished by their half-maximal inhibitory concentration (IC50) values against aldose reductase. The (2S,4S)-Fidarestat isomer is demonstrably the more potent inhibitor.

StereoisomerTarget EnzymeIC50 (µM)Reference
(2S,4S)-FidarestatHuman Aldose Reductase (ALR2)0.035[1]
(2R,4S)-FidarestatHuman Aldose Reductase (ALR2)0.57[1]

Signaling Pathway: The Polyol Pathway

Fidarestat exerts its therapeutic effect by inhibiting aldose reductase, the rate-limiting enzyme in the polyol pathway of glucose metabolism.[2] Under hyperglycemic conditions, increased flux through this pathway leads to the accumulation of sorbitol, causing osmotic stress and contributing to the pathology of diabetic complications such as neuropathy, nephropathy, and retinopathy.[2][3][4]

Polyol_Pathway cluster_polyol Polyol Pathway Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase (ALR2) Glycolysis Glycolysis Glucose->Glycolysis Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase Diabetic_Complications Diabetic Complications Sorbitol->Diabetic_Complications Accumulation leads to NADPH NADPH NADP NADP+ NAD NAD+ NADH NADH Fidarestat Fidarestat Fidarestat->Glucose Inhibits

Inhibitory action of Fidarestat on the Polyol Pathway.

Experimental Protocols

The evaluation of Fidarestat stereoisomers and their interaction with aldose reductase involves a range of biophysical and biochemical techniques. Below are detailed methodologies for key experiments.

Aldose Reductase Inhibition Assay

This assay quantifies the inhibitory potency of compounds against aldose reductase by measuring the decrease in NADPH concentration.

1. Enzyme and Substrate Preparation:

  • Aldose Reductase Source: The enzyme can be isolated from rat lenses or kidneys or recombinant human aldose reductase can be used.[5][6]

  • Enzyme Solution: A 10% homogenate of the tissue is prepared in a phosphate buffer saline (pH 7.4).[6] The supernatant containing the enzyme is collected after centrifugation.

  • Substrate Solution: DL-glyceraldehyde is used as the substrate.[5][6]

  • Cofactor Solution: A solution of NADPH is prepared.[5]

2. Assay Procedure:

  • A reaction mixture is prepared in a quartz cuvette containing phosphate buffer (0.067 M, pH 6.2), NADPH, the lens supernatant (enzyme source), and the test compound (Fidarestat stereoisomer) at varying concentrations.[5][6]

  • The reaction is initiated by adding the substrate, DL-glyceraldehyde.

  • The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH, is monitored spectrophotometrically over time.

  • The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor.

  • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

X-Ray Crystallography of ALR2-Fidarestat Complex

This technique provides high-resolution structural information on the binding mode of Fidarestat stereoisomers to the active site of aldose reductase.[7]

1. Crystallization:

  • Co-crystallization: The purified aldose reductase enzyme is mixed with the Fidarestat stereoisomer and the co-factor NADP+ before setting up crystallization trials.[8]

  • Soaking: Alternatively, apo-crystals of aldose reductase are grown first and then soaked in a solution containing the Fidarestat stereoisomer.[8]

  • Crystallization conditions (e.g., precipitant, pH, temperature) are screened to obtain well-diffracting crystals.

2. Data Collection and Structure Determination:

  • Crystals are cryo-protected and flash-cooled in liquid nitrogen.

  • X-ray diffraction data are collected at a synchrotron source.

  • The structure is solved using molecular replacement, using a known structure of aldose reductase as a search model.

  • The electron density map is interpreted to build a model of the protein-ligand complex, revealing the specific interactions between the Fidarestat stereoisomer and the amino acid residues in the active site.[9][10]

Molecular Dynamics (MD) Simulations

MD simulations are employed to study the dynamic behavior of the ALR2-Fidarestat complex and to calculate the free energy of binding.[1]

1. System Preparation:

  • The initial coordinates of the protein-ligand complex are obtained from the crystal structure determined by X-ray crystallography.

  • The complex is placed in a simulation box filled with water molecules, and ions are added to neutralize the system.[11][12]

  • Force field parameters are assigned to the protein, ligand, water, and ions.

2. Simulation Protocol:

  • The system is first energy-minimized to remove any steric clashes.

  • The system is then gradually heated to the desired temperature and equilibrated under constant volume and then constant pressure.

  • A production simulation is run for an extended period (nanoseconds to microseconds) to sample the conformational space of the complex.

3. Analysis:

  • The trajectory from the MD simulation is analyzed to understand the stability of the protein-ligand interactions, the flexibility of different regions of the protein, and the role of water molecules in the binding site.

  • Binding free energies can be calculated using methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) to provide a theoretical estimation of the binding affinity.[11]

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_structural Structural Biology cluster_computational Computational Modeling Assay Aldose Reductase Inhibition Assay IC50 Determine IC50 Values Assay->IC50 Binding_Mode Elucidate Binding Mode IC50->Binding_Mode Informs Xray X-Ray Crystallography Xray->Binding_Mode MD Molecular Dynamics Simulations Binding_Mode->MD Provides Initial Structure Binding_Energy Calculate Binding Free Energy MD->Binding_Energy

Workflow for evaluating Fidarestat stereoisomer efficacy.

References

Head-to-Head Comparison: (Rac)-Fidarestat and Sorbinil in the Inhibition of Aldose Reductase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two key aldose reductase inhibitors (ARIs), (Rac)-Fidarestat and Sorbinil. Aldose reductase is a critical enzyme in the polyol pathway, which becomes overactive in hyperglycemic conditions and is strongly implicated in the pathogenesis of diabetic complications, including neuropathy, retinopathy, and nephropathy. This document summarizes the performance of these two ARIs based on available preclinical and clinical data, details the experimental protocols for key studies, and visualizes the relevant biological pathways and experimental workflows to support informed research and development decisions.

Mechanism of Action: Targeting the Polyol Pathway

Both this compound and Sorbinil are potent inhibitors of aldose reductase, the first and rate-limiting enzyme in the polyol pathway.[1] Under normal glucose conditions, most cellular glucose is phosphorylated by hexokinase and enters glycolysis. However, in states of hyperglycemia, the glycolytic pathway becomes saturated, leading to an increased flux of glucose through the polyol pathway. Aldose reductase reduces glucose to sorbitol, which is then oxidized to fructose by sorbitol dehydrogenase.

The accumulation of sorbitol leads to osmotic stress, while the consumption of the cofactor NADPH during this reaction depletes cellular antioxidant capacity, leading to increased oxidative stress.[1] By inhibiting aldose reductase, both Fidarestat and Sorbinil aim to prevent the accumulation of sorbitol and mitigate the downstream pathological effects.[2]

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data for this compound and Sorbinil, providing a basis for comparing their in vitro potency and clinical efficacy in diabetic neuropathy. It is important to note that a direct head-to-head clinical trial comparing the two compounds has not been identified in the reviewed literature. Therefore, the clinical data is derived from separate studies and should be interpreted with consideration for potential variations in study design and patient populations.

Table 1: In Vitro Aldose Reductase Inhibitory Activity
CompoundIC50 (µM)Enzyme SourceSubstrate
This compound 0.018Not SpecifiedDL-Glyceraldehyde
Sorbinil 0.28Not SpecifiedDL-Glyceraldehyde

Source: Adapted from a comparative table of potent aldose reductase inhibitors.[1] A lower IC50 value indicates greater potency.

Table 2: Summary of Clinical Trial Data in Diabetic Peripheral Neuropathy
FeatureThis compoundSorbinil
Primary Outcome Significant improvement in median nerve F-wave conduction velocity and minimal latency compared to placebo.[3][4]No significant effect on motor and sensory nerve conduction velocity in some studies.[5] Another study showed improvement in pain and tendon reflex scores.[2]
Subjective Symptoms Significant improvement in numbness, spontaneous pain, sensation of rigidity, and other symptoms compared to placebo.[3][6]No significant improvement in subjective pain scores in one study.[5]
Dosage in Studies 1 mg daily for 52 weeks.[3][4]200 mg daily for 4 weeks,[5] 250 mg daily for 12 months.[7]
Adverse Events Well-tolerated with an adverse event profile similar to placebo.[3][4] No reports of skin rash.[3]Associated with adverse reactions, including skin rash, fever, and myalgia in some patients.[7][8]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the polyol pathway and a general workflow for evaluating aldose reductase inhibitors in a preclinical model.

Polyol_Pathway cluster_cofactors Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol +NADPH Fructose Fructose Sorbitol->Fructose +NAD+ Complications Diabetic Complications Sorbitol->Complications AR Aldose Reductase (ALR2) SDH Sorbitol Dehydrogenase NADPH NADPH NADPH->AR NADP NADP+ NADP->AR NAD NAD+ NAD->SDH NADH NADH NADH->SDH Inhibitor This compound or Sorbinil Inhibitor->AR Inhibition

Caption: The Polyol Pathway and the site of action for aldose reductase inhibitors.

ARI_Workflow start Start induction Induce Diabetes in Rats (Streptozotocin) start->induction treatment Administer ARI (this compound or Sorbinil) or Vehicle induction->treatment monitoring Monitor for Diabetic Neuropathy treatment->monitoring nvc_test Nerve Conduction Velocity (NCV) Test monitoring->nvc_test behavioral_test Behavioral Tests (e.g., von Frey) monitoring->behavioral_test biochemical_analysis Biochemical Analysis (Nerve Sorbitol Levels) monitoring->biochemical_analysis end End nvc_test->end behavioral_test->end biochemical_analysis->end

Caption: A generalized experimental workflow for preclinical evaluation of ARIs.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of aldose reductase inhibitors.

Streptozotocin (STZ)-Induced Diabetic Neuropathy in Rats

This model is widely used to mimic type 1 diabetes and its complications, including peripheral neuropathy.[3][4]

  • Animals: Male Sprague-Dawley or Wistar rats (200-250 g) are typically used.

  • Induction of Diabetes:

    • Rats are fasted overnight (12-18 hours) with free access to water.

    • A single intraperitoneal (i.p.) injection of streptozotocin (STZ), freshly dissolved in ice-cold 0.1 M citrate buffer (pH 4.5), is administered at a dose of 50-65 mg/kg body weight.[9]

    • Following the injection, rats are provided with a 5% sucrose solution for 24 hours to prevent initial hypoglycemic shock.

    • Diabetes is confirmed 48-72 hours post-injection by measuring blood glucose levels from a tail vein sample. Rats with fasting blood glucose levels above 250 mg/dL are considered diabetic and included in the study.[9]

  • Treatment:

    • Diabetic rats are randomly assigned to treatment groups: this compound, Sorbinil, or vehicle control.

    • The compounds are typically administered daily via oral gavage for a specified period (e.g., 4-12 weeks).

  • Assessment of Neuropathy:

    • Nerve Conduction Velocity (NCV): Measured in the sciatic or tail nerve at baseline and at the end of the treatment period. This is a key electrophysiological marker of nerve function.

    • Behavioral Testing: Mechanical allodynia (increased sensitivity to non-painful stimuli) can be assessed using von Frey filaments.

    • Biochemical Analysis: At the end of the study, sciatic nerve tissue is collected for the measurement of sorbitol and fructose levels to confirm the inhibition of the polyol pathway.

In Vitro Aldose Reductase Inhibition Assay

This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound, providing a measure of its in vitro potency.

  • Enzyme Source: Aldose reductase can be partially purified from rat lens or other tissues.

  • Assay Principle: The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of a substrate by aldose reductase.

  • Procedure:

    • The reaction mixture contains phosphate buffer (pH 6.2), NADPH, the enzyme preparation, and the test compound (this compound or Sorbinil) at various concentrations.

    • The reaction is initiated by the addition of the substrate, typically DL-glyceraldehyde.

    • The change in absorbance at 340 nm is monitored spectrophotometrically over time.

    • The percentage of inhibition is calculated for each concentration of the inhibitor.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[7]

Measurement of Sorbitol Accumulation in Nerve Tissue

This method quantifies the level of sorbitol in nerve tissue, providing a direct measure of polyol pathway activity in vivo.

  • Sample Preparation:

    • Sciatic nerve tissue is dissected from treated and control animals and immediately frozen in liquid nitrogen.

    • The tissue is homogenized in a suitable buffer and deproteinized, often with perchloric acid.

    • The supernatant is collected after centrifugation.

  • Quantification:

    • Sorbitol levels in the supernatant are typically measured using high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).[10][11]

    • For HPLC analysis, samples may require derivatization to enhance detection.

    • The results are normalized to the weight of the nerve tissue or its protein content.

Conclusion

Based on the available in vitro data, this compound demonstrates significantly greater potency in inhibiting aldose reductase compared to Sorbinil, as indicated by its substantially lower IC50 value.[1] Clinical trial data from separate studies suggest that Fidarestat has a more consistent and favorable efficacy and safety profile in the treatment of diabetic peripheral neuropathy.[2][3][4][5][7] Fidarestat was shown to improve both electrophysiological parameters and subjective symptoms with a side effect profile comparable to placebo.[3][4] In contrast, the clinical efficacy of Sorbinil has been less consistent across studies, and its use has been associated with hypersensitivity reactions.[5][7][8]

While a direct head-to-head clinical trial is needed for a definitive comparison, the existing evidence suggests that this compound may offer a more promising therapeutic option for the management of diabetic neuropathy by targeting the polyol pathway. Further research focusing on direct comparative studies would be invaluable for making conclusive clinical recommendations.

References

Validating Biomarkers for (Rac)-Fidarestat Treatment Response: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of (Rac)-Fidarestat and alternative treatments for diabetic neuropathy, with a focus on biomarkers for validating treatment response. The information is intended for researchers, scientists, and drug development professionals.

This compound: An Aldose Reductase Inhibitor

This compound is a potent inhibitor of the enzyme aldose reductase.[1] This enzyme is the first and rate-limiting step in the polyol pathway, which converts glucose into sorbitol.[2] Under normal glycemic conditions, this pathway is a minor route for glucose metabolism. However, in hyperglycemic states such as diabetes, the polyol pathway becomes significantly more active, leading to the accumulation of sorbitol in various tissues, including peripheral nerves.[2] This accumulation is believed to contribute to the pathogenesis of diabetic neuropathy through osmotic stress and increased oxidative stress.

Biomarkers for this compound Treatment Response

The primary biomarker for assessing the efficacy of this compound is the level of sorbitol in tissues, most commonly measured in erythrocytes (red blood cells). A reduction in sorbitol levels is a direct indicator of aldose reductase inhibition.

Other potential biomarkers that reflect the downstream effects of aldose reductase inhibition include:

  • Nerve Conduction Velocity (NCV): An improvement in NCV indicates enhanced nerve function.

  • Inflammatory Markers:

    • Intercellular Adhesion Molecule-1 (ICAM-1): A reduction in soluble ICAM-1 may indicate a decrease in endothelial inflammation.

    • Nuclear Factor-kappa B (NF-κB): Inhibition of NF-κB activation suggests a reduction in the inflammatory signaling cascade.

  • Oxidative Stress Markers: While not directly measured in the cited studies for Fidarestat, a decrease in markers of oxidative stress would be an expected downstream effect.

  • Advanced Glycation End Products (AGEs): A reduction in AGEs could be a long-term indicator of reduced hyperglycemic damage.

Comparative Analysis of Treatments for Diabetic Neuropathy

This section compares this compound with other therapeutic agents for diabetic neuropathy, focusing on their mechanisms of action and their effects on relevant biomarkers.

TreatmentMechanism of ActionKey Biomarkers and Reported Effects
This compound Aldose Reductase InhibitorSorbitol: Normalized elevated erythrocyte sorbitol levels in diabetic patients.[1][3] In a comparative study, 1 mg/day of Fidarestat was more effective at reducing erythrocyte sorbitol than 150 mg/day of Epalrestat.[1]
Epalrestat Aldose Reductase InhibitorSorbitol: Reduces sorbitol accumulation in erythrocytes and sciatic nerve.[4][5] The reduction in erythrocyte sorbitol levels correlates with the baseline sorbitol levels.[5]
Alpha-Lipoic Acid (ALA) AntioxidantOxidative Stress Markers: Reduces markers of DNA damage (e.g., 8-OHdG).[6] Inflammatory Markers: May have anti-inflammatory effects.[7] Clinical Scores: Improves neuropathy symptom scores.[8][9]
Acetyl-L-Carnitine (ALC) Metabolic and Neurotrophic SupportNerve Regeneration: Improves nerve fiber regeneration.[2] Pain Scores: Reduces pain as measured by a visual analogue scale (VAS).[2][10] Nerve Conduction: May improve some neurophysiological parameters.[11]

Signaling Pathways and Experimental Workflows

Polyol Pathway and the Effect of this compound

Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase (NADPH -> NADP+) Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase (NAD+ -> NADH) Diabetic_Complications Diabetic_Complications Sorbitol->Diabetic_Complications Osmotic Stress Oxidative Stress Fidarestat Fidarestat Fidarestat->Glucose Inhibits

Caption: The Polyol Pathway and the inhibitory action of this compound.

Experimental Workflow for Validating Biomarker Response

cluster_0 Patient Recruitment cluster_1 Treatment cluster_2 Biomarker Analysis cluster_3 Data Analysis Patient_Selection Diabetic Neuropathy Patients Treatment_Group Fidarestat Patient_Selection->Treatment_Group Control_Group Placebo / Alternative Patient_Selection->Control_Group Baseline_Sample Baseline Sample Collection (Blood, etc.) Post_Treatment_Sample Post-Treatment Sample Collection Baseline_Sample->Post_Treatment_Sample Biomarker_Measurement Measure Biomarkers (Sorbitol, NCV, ICAM-1, NF-kB) Post_Treatment_Sample->Biomarker_Measurement Comparison Compare Biomarker Levels (Treatment vs. Control) Biomarker_Measurement->Comparison

Caption: A generalized workflow for a clinical trial validating biomarkers.

Experimental Protocols

Measurement of Erythrocyte Sorbitol by HPLC

This protocol is adapted from a high-performance liquid chromatography (HPLC) method for the analysis of red blood cell sorbitol.[12]

  • Sample Preparation:

    • Collect whole blood in EDTA-containing tubes.

    • Centrifuge at 1000 x g for 15 minutes at 4°C to separate plasma and erythrocytes.

    • Wash the erythrocyte pellet three times with cold phosphate-buffered saline (PBS).

    • Lyse the erythrocytes by adding an equal volume of cold deionized water and freeze-thawing.

    • Deproteinize the lysate by adding perchloric acid to a final concentration of 5% and centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Neutralize the supernatant with a potassium carbonate solution.

  • Derivatization:

    • Use a pre-column derivatization agent such as benzoyl chloride to enhance UV detection.

  • HPLC Analysis:

    • Column: C-18 reversed-phase column.

    • Mobile Phase: A gradient of acetonitrile and water may be used.

    • Detector: UV detector set at a wavelength appropriate for the benzoyl derivative.

    • Quantification: Compare the peak area of the sorbitol derivative in the sample to a standard curve of known sorbitol concentrations.

Nerve Conduction Velocity (NCV) Measurement

This protocol provides a general overview of NCV studies.[3][13][14][15]

  • Patient Preparation:

    • Ensure the patient is relaxed and the limb to be tested is warm, as low temperatures can slow nerve conduction.

    • Clean the skin over the nerve pathway to be studied.

  • Procedure:

    • Place surface electrodes on the skin over the nerve at various points.

    • A stimulating electrode delivers a mild electrical impulse to the nerve.

    • Recording electrodes detect the electrical response as it travels down the nerve.

    • The distance between the stimulating and recording electrodes and the time it takes for the impulse to travel between them are used to calculate the nerve conduction velocity.

    • Both motor and sensory nerves can be tested.

Soluble ICAM-1 (sICAM-1) Measurement by ELISA

This protocol is a general guide for a sandwich ELISA.[7][16][17][18]

  • Principle: A capture antibody specific for sICAM-1 is coated onto the wells of a microplate. The sample is added, and any sICAM-1 present binds to the antibody. A second, detection antibody (often biotinylated) is added, which binds to a different epitope on the sICAM-1. A streptavidin-HRP conjugate is then added, followed by a substrate solution. The resulting color change is proportional to the amount of sICAM-1 in the sample.

  • Procedure:

    • Add standards and samples to the pre-coated microplate wells and incubate.

    • Wash the wells to remove unbound substances.

    • Add the biotinylated detection antibody and incubate.

    • Wash the wells.

    • Add streptavidin-HRP and incubate.

    • Wash the wells.

    • Add the TMB substrate solution and incubate in the dark.

    • Add a stop solution to terminate the reaction.

    • Read the absorbance at 450 nm using a microplate reader.

    • Calculate the sICAM-1 concentration from the standard curve.

NF-κB p65 Activation by Western Blot

This protocol outlines the detection of the p65 subunit of NF-κB in nuclear extracts as a marker of activation.[19][20][21][22][23]

  • Nuclear and Cytoplasmic Fractionation:

    • Harvest cells and lyse them in a hypotonic buffer to disrupt the plasma membrane while keeping the nuclei intact.

    • Centrifuge to pellet the nuclei. The supernatant contains the cytoplasmic fraction.

    • Lyse the nuclear pellet with a high-salt buffer to extract nuclear proteins.

  • Western Blotting:

    • Determine the protein concentration of the nuclear and cytoplasmic extracts.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the p65 subunit of NF-κB.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate.

    • An increase in the p65 band intensity in the nuclear fraction relative to the cytoplasmic fraction indicates NF-κB activation.

References

Examining the Reproducibility of (Rac)-Fidarestat's Impact on Nerve Conduction Velocity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of studies on (Rac)-Fidarestat and other aldose reductase inhibitors, focusing on their effects on nerve conduction velocity (NCV) in diabetic neuropathy. While direct studies on the reproducibility of this compound research are limited, this guide offers an objective comparison of available data to indirectly assess the consistency of findings in the field.

Comparative Efficacy of Aldose Reductase Inhibitors on Nerve Conduction Velocity

The following table summarizes the quantitative data from various clinical trials on this compound and other aldose reductase inhibitors (ARIs), detailing their impact on nerve conduction velocity in patients with diabetic peripheral neuropathy.

Drug NameStudy DurationPatient PopulationDosageNerve TestedChange in NCV (m/s) vs. Placebo (Mean ± SEM/SD)Reference
This compound 52 weeksType 1 and 2 Diabetes with Peripheral Neuropathy1 mg/dayMedian Motor-[1][2]
Tibial Motor+0.8 ± 0.3 (p < 0.0001) vs. +0.1 ± 0.4 in placebo[3]
Median Sensory (distal)-0.1 ± 0.5 (no significant change) vs. -0.1 ± 0.5 in placebo[3]
Median Sensory (forearm)0.0 ± 0.5 (no significant change) vs. 0.0 ± 0.5 in placebo[3]
Ranirestat 52 weeksDiabetic Polyneuropathy40 mg/dayTibial MotorSignificant increase, difference of 0.52 (p=0.021)[4]
Sorbinil 9 weeksInsulin-dependent or non-insulin-dependent Diabetes250 mg/dayPeroneal Motor+0.70 ± 0.24 (p < 0.008)[5]
Median Motor+0.66 ± 0.27 (p < 0.005)[5]
Median Sensory+1.16 ± 0.50 (p < 0.035)[5]
Zenarestat 52 weeksMild to Moderate Diabetic Peripheral Neuropathy600 mg twice dailyPeroneal MotorIncreased by +1-1.5 m/s vs. a decrease of >0.25 m/s in placebo[3]
Median MotorIncreased by +1-1.5 m/s vs. a decrease of >0.25 m/s in placebo[3]
Sural SensoryIncreased by +1-1.5 m/s vs. a decrease of >0.25 m/s in placebo[3]
Ponalrestat 18 monthsDiabetic NeuropathyNot specifiedSural SensoryNo significant improvement (40.51 ± 6.13 from 39.53 ± 6.01) vs. slight improvement in placebo (39.80 ± 4.82 from 38.55 ± 5.16)[3]
Peroneal MotorNo significant improvement (37.41 ± 4.38 from 37.10 ± 3.46) vs. slight improvement in placebo (37.25 ± 3.49 from 36.89 ± 3.00)[3]

Experimental Protocols: A Closer Look

The methodologies employed in these key studies share common frameworks for assessing the efficacy of aldose reductase inhibitors on nerve conduction velocity.

Fidarestat 52-Week Multicenter Trial[1][2]
  • Study Design: A 52-week, multicenter, placebo-controlled, double-blind, parallel-group study.

  • Patient Population: 279 patients with either type 1 or type 2 diabetes and associated peripheral neuropathy. Inclusion criteria included a motor nerve conduction velocity (MNCV) in the tibial nerve between 30 and 48 m/s and a sensory nerve conduction velocity (SNCV) in the median nerve (distal area) between 35 and 55 m/s.

  • Intervention: Patients were randomized to receive either 1 mg of fidarestat daily or a placebo.

  • Efficacy Evaluation: The primary endpoints were changes in electrophysiological measurements, including median and tibial motor nerve conduction velocity, F-wave minimum latency, F-wave conduction velocity (FCV), and median sensory nerve conduction velocity (forearm and distal). Subjective symptoms of neuropathy were also assessed.

Ranirestat Phase III Trial[4]
  • Study Design: A 52-week, multicenter, placebo-controlled, randomized, double-blind, parallel-group, phase III study.

  • Patient Population: 557 patients with diabetic polyneuropathy.

  • Intervention: Patients were randomly assigned to receive either 40 mg of ranirestat daily or a placebo.

  • Efficacy Evaluation: The co-primary endpoints were the changes in tibial motor nerve conduction velocity and the total modified Toronto Clinical Neuropathy Score.

Sorbinil Crossover Study[5]
  • Study Design: A randomized, double-blind, crossover study.

  • Patient Population: 39 patients with insulin-dependent or non-insulin-dependent diabetes with stable glycemic control.

  • Intervention: Patients received 250 mg of sorbinil per day for nine weeks, with a crossover to a placebo period.

  • Efficacy Evaluation: Motor and sensory nerve conduction velocities were evaluated in the peroneal, median, and sural nerves.

Zenarestat 52-Week Trial[6][7]
  • Study Design: A 52-week, randomized, placebo-controlled, double-blinded, multiple-dose clinical trial.

  • Patient Population: Patients with mild to moderate diabetic peripheral polyneuropathy.

  • Intervention: Patients received one of multiple doses of zenarestat or a placebo.

  • Efficacy Evaluation: Nerve conduction velocity was measured at baseline and at the end of the study. Sural nerve biopsies were also performed to measure nerve sorbitol levels and myelinated nerve fiber density.

Visualizing the Underlying Mechanisms and Processes

To better understand the context of these studies, the following diagrams illustrate the key biological pathway targeted by these drugs and a typical workflow for clinical trials in this area.

Polyol_Pathway Glucose Glucose AR Aldose Reductase (Target of Fidarestat) Glucose->AR Sorbitol Sorbitol SDH Sorbitol Dehydrogenase Sorbitol->SDH Fructose Fructose AR->Sorbitol NADP NADP+ AR->NADP SDH->Fructose NADH NADH SDH->NADH NADPH NADPH NADPH->AR NAD NAD+ NAD->SDH

Caption: The Polyol Pathway in Diabetic Neuropathy.

Clinical_Trial_Workflow cluster_screening Patient Screening cluster_baseline Baseline Assessment cluster_treatment Treatment Phase cluster_followup Follow-up & Final Assessment cluster_analysis Data Analysis InclusionCriteria Inclusion Criteria Met (e.g., Diabetic Neuropathy Diagnosis, NCV within range) ExclusionCriteria Exclusion Criteria Not Met InclusionCriteria->ExclusionCriteria InformedConsent Informed Consent ExclusionCriteria->InformedConsent BaselineNCV Baseline Nerve Conduction Velocity Measurement InformedConsent->BaselineNCV ClinicalAssess Clinical & Symptom Assessment InformedConsent->ClinicalAssess Randomization Randomization BaselineNCV->Randomization ClinicalAssess->Randomization DrugAdmin Drug Administration (this compound or Placebo) Randomization->DrugAdmin Monitoring Adverse Event Monitoring DrugAdmin->Monitoring FollowUpNCV Follow-up NCV Measurements (e.g., at 26 and 52 weeks) Monitoring->FollowUpNCV FinalAssess Final Clinical & Symptom Assessment FollowUpNCV->FinalAssess DataAnalysis Statistical Analysis of NCV Changes and Symptoms FinalAssess->DataAnalysis Results Reporting of Results DataAnalysis->Results

Caption: Experimental Workflow for NCV Clinical Trials.

References

Safety Operating Guide

Navigating the Disposal of (Rac)-Fidarestat: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and a step-by-step procedure for the safe and compliant disposal of (Rac)-Fidarestat, a non-hazardous research chemical.

This compound, used in laboratory settings for research purposes, is not classified as a hazardous substance according to the Globally Harmonized System (GHS)[1]. However, adherence to proper disposal protocols is necessary to ensure a safe laboratory environment and to comply with institutional and local regulations.

Key Disposal Considerations

When preparing for the disposal of this compound, several factors must be taken into account. The physical state of the waste (solid or liquid) and the nature of the container are primary determinants of the appropriate disposal pathway. It is crucial to segregate non-hazardous waste, such as this compound, from hazardous waste streams to prevent unnecessary and costly hazardous waste treatment[2].

Waste TypeRecommended Disposal Method
Unused/Expired Solid this compoundDispose of as non-hazardous solid waste. It is recommended to take it directly to an outside dumpster, bypassing internal laboratory trash receptacles handled by custodial staff[1].
This compound Solutions (non-hazardous solvents)Consult your institution's Environmental Health & Safety (EH&S) department for approval before drain disposal. If not approved, manage as chemical waste through your institution.
Empty this compound ContainersEnsure containers are "RCRA Empty" (no freestanding liquid). Deface or remove the label and dispose of in regular trash[1].
Contaminated Labware (e.g., gloves, wipes)Dispose of as standard laboratory solid waste, unless contaminated with a hazardous substance.

Experimental Protocols for Waste Handling

Decontamination of Empty Containers:

To ensure a container is "RCRA Empty," follow these steps:

  • Remove all contents that can be practically removed.

  • No freestanding liquid should remain in the container.

  • Deface or remove the original product label to prevent misidentification.

While this compound is not an acutely hazardous "P-listed" waste, adopting a triple-rinse procedure for containers is a best practice in a laboratory setting.

Triple-Rinse Procedure:

  • Rinse the empty container with a suitable solvent (e.g., water or ethanol) three times.

  • Collect the rinsate for appropriate disposal. If the solvent is non-hazardous, the rinsate can likely be disposed of down the drain with approval from your institution's EH&S department.

  • Allow the container to air dry completely before disposal.

Disposal Workflow

The following diagram outlines the decision-making process and procedural steps for the proper disposal of this compound.

Fidarestat_Disposal_Workflow cluster_start Start: this compound Waste cluster_assessment Waste Assessment cluster_procedures Disposal Procedures cluster_end End start Identify this compound for Disposal is_solid Is the waste in solid form? start->is_solid contaminated_disposal Dispose of as general lab solid waste. start->contaminated_disposal For Contaminated Labware is_container_empty Is the container empty? is_solid->is_container_empty No (Liquid/Solution) solid_disposal Dispose as non-hazardous solid waste (e.g., directly to outside dumpster). is_solid->solid_disposal Yes liquid_disposal Consult institutional EH&S for drain disposal approval. If not approved, treat as chemical waste. is_container_empty->liquid_disposal No container_disposal Ensure container is 'RCRA Empty'. Deface label and dispose of in regular trash. is_container_empty->container_disposal Yes end_point Disposal Complete solid_disposal->end_point liquid_disposal->end_point container_disposal->end_point contaminated_disposal->end_point

Fig. 1: this compound Disposal Workflow

Disclaimer: This guide provides general recommendations based on available safety data. Always consult your institution's specific waste disposal policies and procedures, and contact your Environmental Health & Safety department for definitive guidance. All laboratory waste disposal must comply with federal, state, and local regulations.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Rac)-Fidarestat
Reactant of Route 2
(Rac)-Fidarestat

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.